molecular formula C4H4ClN3 B041553 3-Chloro-2-pyrazinamine CAS No. 6863-73-6

3-Chloro-2-pyrazinamine

カタログ番号: B041553
CAS番号: 6863-73-6
分子量: 129.55 g/mol
InChIキー: AEVSSZHXGJAPIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-chloropyrazine (CAS 6863-73-6) is a high-value heteroaromatic building block of significant interest in advanced chemical synthesis and pharmaceutical research. This multifunctional compound, with its amine and chloro substituents on the pyrazine ring, is a versatile precursor for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Key Applications in Research: Pharmaceutical Development: Serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is a key motif in the development of compounds with tuberculostatic activity, such as N-pyrazinylthioureas, and is extensively utilized in the discovery of potential anti-cancer and anti-inflammatory agents. Agrochemical Research: Used in the formulation and study of novel agrochemicals, including fungicides and herbicides, to enhance crop protection and yield. Material Science: Explored for creating novel polymers and advanced organic coatings, where its unique chemical properties can contribute to enhanced material durability and performance. Biochemical Probe: Utilized in biochemical research to study enzyme interactions and metabolic pathways, aiding in the understanding of biological processes and disease mechanisms. This compound is provided with a guaranteed purity of >98.0% (GC). It presents as a white to light yellow crystalline powder with a melting point of 166-170 °C and is slightly soluble in water. Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSSZHXGJAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988309
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-73-6, 6663-73-6
Record name 2-Amino-3-chloropyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6663-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-3-CHLOROPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-pyrazinamine, also known as 2-Amino-3-chloropyrazine, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyrazine (B50134) ring substituted with both an amino and a chloro group, make it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and synthesis of this compound. Furthermore, it delves into its application as a key intermediate in the development of therapeutic agents, with a particular focus on its role in the synthesis of SHP2 inhibitors, a promising class of anti-cancer drugs.

Chemical Properties and Structure

This compound is a stable solid at room temperature, appearing as a white to light yellow or dark green crystalline powder[1]. Its core structure consists of a diazine ring, specifically a pyrazine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The strategic placement of a chloro group at the 3-position and an amino group at the 2-position imparts distinct reactivity to the molecule, making it a valuable synthon in organic chemistry.

Chemical Structure

The IUPAC name for this compound is 3-chloropyrazin-2-amine[1]. The structure is characterized by the following key features:

  • Pyrazine Ring: A heterocyclic aromatic ring that provides a scaffold for various chemical modifications.

  • Amino Group (-NH2): Located at the 2-position, this group can act as a nucleophile and is crucial for forming linkages in more complex molecules.

  • Chloro Group (-Cl): Situated at the 3-position, the chlorine atom is a good leaving group, enabling nucleophilic aromatic substitution reactions, a common strategy in the synthesis of pyrazine derivatives.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₄H₄ClN₃PubChem[1]
Molecular Weight 129.55 g/mol PubChem[1]
Melting Point 167-171 °CLookChem[2], ChemicalBook[1]
Boiling Point 248.1 °C at 760 mmHgLookChem[2]
Water Solubility Slightly soluble in waterLookChem[2], ChemicalBook[1]
Appearance White to light yellow to dark green powder/crystalChemicalBook[1]
CAS Number 6863-73-6PubChem[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the amination of 2,3-dichloropyrazine (B116531). The following protocol provides a detailed methodology for this key transformation.

Synthesis of this compound from 2,3-Dichloropyrazine

Materials:

Equipment:

  • Autoclave reactor

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Suspend 2,3-dichloropyrazine (3.5 g, 0.023 mol) in a mixture of 25% ammonia solution (20 mL) and tetrahydrofuran (20 mL) within an autoclave reactor.

  • Heat the sealed reactor to 100 °C and maintain this temperature for 18 hours.

  • After the reaction period, allow the reactor to cool to room temperature.

  • Concentrate the resulting reaction mixture under reduced pressure using a rotary evaporator to a minimum volume.

  • Grind the residue with distilled water (15 mL).

  • Filter the solid product and dry it to yield 2-amino-3-chloropyrazine as a light yellow crystalline solid.

This procedure has been reported to yield the product in high purity (90% yield)[3].

Role in Drug Development: Synthesis of SHP2 Inhibitors

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer, anti-inflammatory, and antimicrobial agents[4]. A notable application is in the development of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, particularly the Ras-MAPK (mitogen-activated protein kinase) pathway, which is essential for regulating cell division, proliferation, and survival[2]. Dysregulation of SHP2 activity is implicated in various cancers, making it a significant therapeutic target[2]. SHP2 inhibitors can block the enzymatic activity of SHP2, thereby interrupting aberrant signaling cascades that drive tumor growth[2].

The structure of this compound provides a scaffold for building more complex molecules that can act as allosteric inhibitors of SHP2.

Signaling Pathway of SHP2 and its Inhibition

The following diagram illustrates a simplified representation of the SHP2 signaling pathway and the mechanism of its inhibition, highlighting the therapeutic potential of targeting this protein.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation SHP2_Inhibitor SHP2 Inhibitor (derived from this compound) SHP2_Inhibitor->SHP2_active Inhibits

SHP2 Signaling Pathway and Inhibition

Conclusion

This compound is a compound of considerable importance in the field of chemical synthesis, particularly for the development of novel pharmaceuticals. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for creating complex molecular architectures. The detailed understanding of its structure and the availability of robust synthetic protocols are crucial for its effective utilization in research and industrial applications. The role of this compound as a key building block for SHP2 inhibitors underscores its potential in the ongoing efforts to develop targeted cancer therapies. This guide provides a foundational resource for scientists and researchers working with this valuable chemical entity.

References

3-Chloro-2-pyrazinamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-pyrazinamine (CAS Number: 6863-73-6), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and the biological activities of its derivatives.

Core Compound Identification and Properties

This compound, also known as 2-Amino-3-chloropyrazine, is a pyrazine (B50134) derivative with the chemical formula C₄H₄ClN₃.

PropertyValueSource(s)
CAS Number 6863-73-6[1][2][3][4][5][6]
Molecular Formula C₄H₄ClN₃[1][2][3][4][6]
Molecular Weight 129.55 g/mol [1][2][3][4][5]
Physical Form Solid[1]
Melting Point 166-175 °C[1]
Solubility Slightly soluble in water[4]
IUPAC Name 3-chloropyrazin-2-amine[2][3]
Synonyms 2-Amino-3-chloropyrazine, 3-Chloropyrazin-2-amine, 3-Chloro-pyrazin-2-ylamine[1][2][5]

Synthesis of this compound

A general method for the synthesis of 2-Amino-3-chloropyrazine involves the reaction of 2,3-dichloropyrazine (B116531) with ammonia (B1221849).

Experimental Protocol: Synthesis from 2,3-Dichloropyrazine

A general procedure for the synthesis of 2-amino-3-chloropyrazine from 2,3-dichloropyrazine is as follows: 2,3-dichloropyrazine is suspended in a mixture of 25% ammonia and tetrahydrofuran (B95107) (THF) in an autoclave reactor. The mixture is heated to 100 °C and allowed to react for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is ground with distilled water, filtered, and the solid product is dried to yield 2-amino-3-chloropyrazine.[4]

G General Synthesis of this compound A 2,3-Dichloropyrazine C Autoclave Reactor 100 °C, 18 h A->C B Ammonia (25%) Tetrahydrofuran (THF) B->C D Concentration (Reduced Pressure) C->D E Washing with Water & Filtration D->E F This compound E->F

A flowchart illustrating the general synthesis of this compound.

Spectroscopic Data

TypeDataSource(s)
Mass Spectrum (Electrospray positive ionization mode, ES+) m/z: 130.1[4]
¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad single peak, 2H)[4]

Applications in Research and Drug Development

This compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor in the synthesis of N-pyrazinylthiourea derivatives, which have been investigated for their tuberculostatic activity.[4][7]

While direct biological studies on this compound are limited in the provided search results, derivatives of the closely related compound, 3-chloropyrazine-2-carboxamide (B1267238), have been synthesized and evaluated for their antimicrobial properties. These studies provide insight into the potential of the chloropyrazine scaffold in drug discovery.

Antimicrobial Activity of Related Pyrazine Derivatives

Derivatives of 3-chloropyrazine-2-carboxamide have been synthesized through aminodehalogenation with various benzylamines. Several of these derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity equivalent to the standard drug, pyrazinamide.[1][8] The minimum inhibitory concentration (MIC) values for some of these derivatives ranged from 6 to 42 µM.[1][8] Moderate activity against Enterococcus faecalis and Staphylococcus aureus has also been observed for some derivatives.[1]

Proposed Mechanism of Action for Derivatives

Molecular docking studies on active 3-benzylaminopyrazine-2-carboxamide derivatives suggest a potential mechanism of action involving the inhibition of the mycobacterial enoyl-ACP reductase (InhA).[1][8] InhA is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial death.

G Proposed Mechanism of Action for Pyrazine Derivatives A Pyrazine Derivative C Inhibition of InhA A->C B Enoyl-ACP Reductase (InhA) B->C D Disruption of Mycolic Acid Biosynthesis C->D E Impaired Mycobacterial Cell Wall Integrity D->E F Bactericidal Effect E->F

A diagram of the proposed mechanism of action for certain pyrazine derivatives.

Safety and Handling

Globally Harmonized System (GHS) classifications for 2-Amino-3-chloropyrazine indicate the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.[1]

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-Chloro-2-pyrazinamine (CAS No: 6863-73-6), a key intermediate in the development of various pharmaceutical compounds. The document outlines the synthesis of the precursor 2,3-dichloropyrazine (B116531) and its subsequent selective amination to yield the target compound. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.

Core Synthesis Pathway: From Piperazine (B1678402) to this compound

The most prevalent and industrially relevant synthesis of this compound is a multi-step process that begins with the formation of 2,3-dichloropyrazine, which is then selectively aminated. This pathway is advantageous due to the availability of the starting materials and the robustness of the chemical transformations.

Pathway Overview

G cluster_0 Synthesis of 2,3-Dichloropyrazine cluster_1 Synthesis of this compound Piperazine Piperazine Hexahydrate Intermediate1 N,N'-bis(chlorocarbonyl)piperazine Piperazine->Intermediate1  + Phosgene (B1210022)  Dichloromethane (B109758)  0-5°C Phosgene Phosgene (COCl2) Dichloropyrazine 2,3-Dichloropyrazine Intermediate1->Dichloropyrazine  + Chlorine  FeCl3 (cat.)  150-170°C, 9-15h Chlorine Chlorine (Cl2) StartProduct 2,3-Dichloropyrazine FinalProduct This compound StartProduct->FinalProduct  Selective Amination  Elevated Temp. & Pressure Ammonia (B1221849) Aqueous Ammonia (NH3)

Figure 1: Overall synthesis pathway for this compound.

Part 1: Synthesis of 2,3-Dichloropyrazine

The synthesis of the key intermediate, 2,3-dichloropyrazine, is achieved through a two-step process starting from piperazine hexahydrate.[1]

Step 1.1: Formation of N,N'-bis(chlorocarbonyl)piperazine

The initial step involves the reaction of piperazine hexahydrate with phosgene in a biphasic system to form N,N'-bis(chlorocarbonyl)piperazine.

Experimental Protocol:

A solution of 71.2 g (0.72 mol) of phosgene in 1000 cc of cold dichloromethane is prepared. Concurrently, a solution of 60 g (0.56 mol) of sodium carbonate in 450 cc of water and a solution of 33 g (0.18 mol) of piperazine hexahydrate in 150 cc of water are prepared. The aqueous solutions are added dropwise to the phosgene solution over one hour while maintaining the temperature between -5 and 0°C. The mixture is stirred for an additional hour at the same temperature and then slowly warmed to 10°C. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. Evaporation of the solvent yields N,N'-bis(chlorocarbonyl)piperazine.[1]

Step 1.2: Chlorination to 2,3-Dichloropyrazine

The intermediate N,N'-bis(chlorocarbonyl)piperazine is then chlorinated at high temperature in the presence of a catalyst to yield 2,3-dichloropyrazine.

Experimental Protocol:

N,N'-bis(chlorocarbonyl)piperazine is reacted with chlorine gas at a temperature of 150 to 170°C for 9 to 15 hours. The reaction is catalyzed by the presence of 0.05 to 0.5% by weight of a catalyst such as aluminum chloride, ferric chloride, or antimony chloride. After the reaction is complete, 2,3-dichloropyrazine is isolated by vacuum distillation.[1]

Precursor SynthesisStarting MaterialKey ReagentsTemperature (°C)Duration (h)CatalystProduct
Step 1 Piperazine HexahydratePhosgene, Sodium Carbonate-5 to 01-N,N'-bis(chlorocarbonyl)piperazine
Step 2 N,N'-bis(chlorocarbonyl)piperazineChlorine150-1709-15FeCl₃ (or AlCl₃, SbCl₃)2,3-Dichloropyrazine

Table 1: Summary of reaction conditions for the synthesis of 2,3-Dichloropyrazine.[1]

Part 2: Selective Amination to this compound

The final step in the synthesis is the selective nucleophilic aromatic substitution of one chlorine atom on the 2,3-dichloropyrazine ring with an amino group. This reaction is a critical step that leverages the differential reactivity of the two chlorine atoms.

G Dichloropyrazine 2,3-Dichloropyrazine Intermediate Meisenheimer-like Intermediate Dichloropyrazine->Intermediate Nucleophilic Attack Ammonia Aqueous Ammonia (Nucleophile) Ammonia->Intermediate Product This compound Intermediate->Product Elimination of Cl⁻ HCl HCl (byproduct)

Figure 2: Mechanism of selective amination.
Experimental Protocol:

While a specific, detailed, and publicly available peer-reviewed protocol for this exact transformation is not readily found in the searched literature, the reaction is described in US Patent 3,287,451 as a feasible conversion.[1] Based on analogous reactions of dichloropyridines with nucleophiles, the following general procedure can be inferred.

A solution of 2,3-dichloropyrazine is treated with an excess of aqueous ammonia in a sealed reaction vessel. The mixture is heated to an elevated temperature (typically in the range of 100-150°C) for several hours to facilitate the nucleophilic aromatic substitution. The reaction progress is monitored by a suitable analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Amination ReactionStarting MaterialReagentKey ConditionsProduct
Step 3 2,3-DichloropyrazineAqueous AmmoniaElevated Temperature & PressureThis compound

Table 2: General conditions for the selective amination of 2,3-Dichloropyrazine.

Alternative Approaches and Considerations

While the primary pathway described is the most established, other methods for the synthesis of related aminopyrazines have been reported. For instance, a multi-step process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278) from 3-aminopyrazine-2-carboxylic acid ester involves chlorination, diazotization, bromination, hydrolysis, and rearrangement steps.[2] Although this leads to a different final product, the initial chlorination step using N-chlorosuccinimide (NCS) could be a milder alternative for introducing chlorine onto the pyrazine (B50134) ring.[2]

The selective amination of dichlorodiazines is a known strategy, and the reactivity can be influenced by the electronic nature of the diazine ring and the reaction conditions. For dichloropyrimidines, such reactions can proceed rapidly at room temperature, while dichloropyridazines and dichloropyrazines may require heating.

Conclusion

The synthesis of this compound is a well-established process that relies on the selective amination of 2,3-dichloropyrazine. The precursor itself is accessible from basic starting materials like piperazine. This guide provides the fundamental synthetic pathways and protocols for researchers and professionals in the field of drug development, offering a solid foundation for the production and further derivatization of this important heterocyclic building block. Further optimization of the amination step, particularly regarding reaction conditions to maximize yield and selectivity, remains a potential area for process improvement.

References

Spectroscopic Profile of 3-Chloro-2-pyrazinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-2-pyrazinamine. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a representative dataset derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₄ClN₃

  • Molecular Weight: 129.55 g/mol

  • Structure: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, predicted based on the electronic effects of the chloro and amino substituents on the pyrazine (B50134) ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0d1HH-5
~7.5 - 7.7d1HH-6
~6.5 - 7.0s (broad)2H-NH₂

d: doublet, s: singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155C-2
~145C-3
~135C-5
~130C-6

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table outlines the expected characteristic infrared absorption bands for this compound.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric)
1650 - 1600MediumN-H bend
1580 - 1450Medium-StrongC=N and C=C stretching (aromatic ring)
800 - 700StrongC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
129100[M]⁺ (with ³⁵Cl)
13132[M+2]⁺ (with ³⁷Cl)
102Variable[M-HCN]⁺
94Variable[M-Cl]⁺

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and signal intensity.

    • Acquire the mass spectrum in the positive ion mode.

  • Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Solubility and stability of 3-Chloro-2-pyrazinamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected solubility and stability of 3-Chloro-2-pyrazinamine based on the known properties of structurally similar compounds. Direct quantitative experimental data for this specific molecule is not widely available in published literature. The experimental protocols provided are generalized standard procedures for determining these properties.

Executive Summary

This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Understanding its solubility and stability is critical for its handling, formulation, and development as a potential therapeutic agent. This guide summarizes the anticipated solubility profile in various solvents and outlines the key factors influencing its stability. Detailed experimental protocols for determining these properties are also provided to aid researchers in generating specific data for their applications. Based on analogs, this compound is expected to exhibit poor solubility in aqueous media and good solubility in common polar organic solvents. Its stability is likely influenced by pH, temperature, and light, with potential for hydrolytic degradation and photodecomposition.

Solubility Profile

Expected Solubility in Common Solvents

The presence of a polar amine group and a pyrazine (B50134) ring suggests some affinity for polar solvents. However, the chloro-substituent and the overall aromatic system are expected to limit aqueous solubility. For a related compound, 3-Chloro-Pyrazine-2-Carbaldehyde, it is reported to be insoluble in water but soluble in organic solvents like ethanol (B145695) and dichloromethane[1]. Derivatives of the closely related 3-chloropyrazine-2-carboxamide (B1267238) have also been noted to have limited solubility in water-based media[2][3].

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Water, PBS, BuffersPoor / InsolubleBased on insolubility of similar chlorinated pyrazine analogs[1]. The nonpolar chloro group and aromatic ring likely dominate over the polar amine.
Polar Protic Ethanol, Methanol, IsopropanolSolubleHydrogen bonding capability of the amine group should facilitate dissolution. Ethanol is a common solvent for related compounds[1].
Polar Aprotic DMSO, DMF, Acetonitrile (B52724), THFSoluble to Very SolubleStrong dipole-dipole interactions are expected. THF is used as a reaction solvent for the parent carboxamide, indicating solubility[2][3].
Nonpolar Aprotic Dichloromethane (DCM), ChloroformSolubleThe chloro-substituent and pyrazine ring contribute to solubility in chlorinated solvents. DCM is a known solvent for a similar aldehyde[1].
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleLack of strong intermolecular interactions with nonpolar solvents.

Stability Profile

The stability of this compound is a critical parameter for its storage and formulation. Potential degradation pathways include hydrolysis, oxidation, and photolysis.

Factors Affecting Stability
  • pH: The pyrazine ring contains basic nitrogen atoms, making the compound's stability pH-dependent. In acidic or alkaline conditions, hydrolysis of the chloro-substituent or degradation of the ring system can occur. For many organophosphorus pesticides, stability is significantly affected by pH, with faster degradation often observed in alkaline conditions[4].

  • Temperature: Elevated temperatures are expected to accelerate degradation kinetics, as is common for most organic molecules[5][6]. Long-term storage at low temperatures (e.g., 2-8°C) is advisable to maintain integrity[1].

  • Light: Aromatic heterocyclic compounds are often susceptible to photodecomposition. Exposure to UV or visible light could lead to the formation of degradants. For instance, the related compound chlorpyrifos (B1668852) shows significant degradation upon exposure to UV light[6].

  • Oxidation: The presence of oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.

Table 2: Summary of Potential Stability Liabilities

Stress ConditionPotential Degradation PathwayExpected Sensitivity
Acidic Hydrolysis Cleavage of the C-Cl bond, ring degradation.Moderate to High
Alkaline Hydrolysis Cleavage of the C-Cl bond, ring degradation.Moderate to High
Oxidation N-oxidation of pyrazine nitrogens.Moderate
Thermal General acceleration of other degradation pathways.High
Photolytic Radical-mediated degradation, ring cleavage.High

Experimental Protocols

To generate precise data for this compound, the following standard experimental procedures are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.[7][8][9][10]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, buffer at a specific pH, ethanol). The presence of undissolved solid is essential.[7]

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at the same temperature, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. This should be repeated in triplicate for each solvent.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess solid compound to solvent in vials B Seal vials and agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D Collect clear supernatant C->D E Dilute supernatant D->E Prepare for Analysis F Analyze concentration by HPLC or LC-MS E->F G Calculate solubility F->G

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted under stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[11][12][13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[11]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a set time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[12]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a set time. Neutralize with 0.1 M HCl before analysis.[12]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a set time.[12]

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for a set time. For solid-state thermal stress, expose the powder to the same conditions.

    • Photostability: Expose the solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis: Analyze all stressed samples and the control using a high-resolution separation technique like HPLC or UPLC, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control to identify new peaks (degradation products).

    • Calculate the percentage of degradation of the parent compound.

    • Determine the mass-to-charge ratio (m/z) of the degradants to aid in structural elucidation.

    • Assess the peak purity of the parent compound to ensure the analytical method is "stability-indicating."

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis (HCl, heat) Analysis Analyze all samples by HPLC-PDA-MS A->Analysis B Base Hydrolysis (NaOH, heat) B->Analysis C Oxidation (H2O2) C->Analysis D Thermal Stress (heat) D->Analysis E Photolytic Stress (UV/Vis light) E->Analysis Start Prepare Stock Solution of Compound Start->A Start->B Start->C Start->D Start->E Evaluation Evaluate Data: - Identify Degradants - Calculate % Degradation - Assess Peak Purity Analysis->Evaluation

Caption: Workflow for Forced Degradation Study.

References

Unlocking the Potential of 3-Chloro-2-pyrazinamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A versatile heterocyclic building block, 3-Chloro-2-pyrazinamine, is emerging as a valuable scaffold in medicinal chemistry and drug discovery. Its unique chemical properties allow for the synthesis of a diverse range of derivatives with significant potential in treating diseases ranging from tuberculosis to cancer. This technical guide provides an in-depth overview of the research applications of this compound, focusing on the synthesis of its derivatives, their biological activities, and detailed experimental protocols to facilitate further investigation.

Core Chemical Properties and Synthesis

This compound, with the CAS number 6863-73-6, is a pyrazine (B50134) derivative characterized by the presence of both a chloro and an amino group on the pyrazine ring. This arrangement of functional groups makes it an excellent starting material for various chemical modifications, particularly nucleophilic substitution of the chlorine atom and derivatization of the amino group.

While a direct, one-step synthesis protocol for this compound is not extensively detailed in readily available literature, its preparation can be inferred from the synthesis of similar compounds. A common approach involves the chlorination of a suitable aminopyrazine precursor. For instance, 2-aminopyrazine (B29847) can be chlorinated using agents like N-chlorosuccinimide to yield 2-amino-5-chloropyrazine. A similar strategy could likely be adapted for the synthesis of the 3-chloro isomer. Another potential route involves the reaction of 2,3-dichloropyrazine (B116531) with ammonia.[1]

Key Research Applications

The primary research applications of this compound lie in its use as a scaffold for the synthesis of novel bioactive molecules. Two major areas of investigation have emerged: the development of potent antitubercular agents and the design of selective kinase inhibitors for cancer therapy.

Antitubercular Activity of Pyrazinamide Derivatives

Derivatives of this compound, specifically N-substituted 3-aminopyrazine-2-carboxamides, have shown promising activity against Mycobacterium tuberculosis. These compounds are structurally related to pyrazinamide, a first-line antitubercular drug. The general synthesis strategy involves the aminodehalogenation of a 3-chloropyrazine-2-carboxamide (B1267238) precursor with various amines.

A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial activity. The most effective compounds, including 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides, exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Mycobacterium tuberculosis H37Rv.[2][3]

Table 1: Antitubercular Activity of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv [2]

CompoundR (Alkylamino group)R' (N-Alkyl group)MIC (μg/mL)
14 HexylaminoMethyl25
15 HeptylaminoMethyl25
16 OctylaminoMethyl25

Another study focused on N-benzyl-3-chloropyrazine-2-carboxamide derivatives. The most active compounds against Mycobacterium tuberculosis H37Rv were N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, both with an MIC of 12.5 μg/mL.[4]

Table 2: Antitubercular Activity of N-Benzyl-3-chloropyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv [4]

CompoundR¹ (Substitution on benzylamino group)R² (Substitution on N-benzyl group)MIC (μg/mL)
1a 2-Methyl2-Methyl12.5
9a 3,4-Dichloro3,4-Dichloro12.5
Kinase Inhibition for Cancer Therapy

The pyrazine scaffold is a common feature in many small molecule kinase inhibitors.[5] Derivatives of this compound have been investigated as inhibitors of key kinases involved in cancer progression, such as Aurora A kinase and Fibroblast Growth Factor Receptors (FGFRs).

Aurora A Kinase Inhibition: Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora A kinase, a crucial regulator of mitosis that is often overexpressed in cancer.[6] Structure-based design has led to the development of potent inhibitors with high selectivity.

FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers.[7] 3-Amino-pyrazine-2-carboxamide derivatives have been designed as novel FGFR inhibitors by employing a scaffold hopping strategy from known pyrimidine-based inhibitors.[7] One such derivative, 18i , was identified as a pan-FGFR inhibitor with potent antitumor activity in multiple cancer cell lines.[7]

Table 3: In Vitro Activity of FGFR Inhibitor 18i [7]

TargetIC₅₀ (nM)
FGFR1Data not specified
FGFR2Data not specified
FGFR3Data not specified
FGFR4Data not specified

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and for conducting in vitro biological assays.

Synthesis of N-Alkyl-3-chloropyrazine-2-carboxamide Precursors[2]

This protocol describes the synthesis of the precursors used to generate the final N-alkyl-3-(alkylamino)pyrazine-2-carboxamides.

  • Hydrolysis of 3-Chloropyrazine-2-carbonitrile (B110518):

    • Reflux a mixture of 3-chloropyrazine-2-carbonitrile and NaOH in water for 7-8 hours.

    • Acidify the reaction mixture with HCl to precipitate the corresponding acid.

  • Formation of Acyl Chloride:

    • Treat the resulting acid with SOCl₂ and a catalytic amount of DMF in toluene (B28343) at 95 °C for 1 hour.

    • Evaporate the solvent to obtain the crude acyl chloride.

  • Aminolysis:

    • React the acyl chloride with the appropriate alkylamine in the presence of triethylamine (B128534) (TEA) in acetone (B3395972) at room temperature overnight.

    • Purify the product by chromatography to yield the desired N-alkyl-3-chloropyrazine-2-carboxamide.

G A 3-Chloropyrazine-2-carbonitrile B 3-Chloropyrazine-2-carboxylic Acid A->B NaOH, H₂O, reflux; HCl C 3-Chloropyrazine-2-carbonyl Chloride B->C SOCl₂, DMF, toluene, 95°C D N-Alkyl-3-chloropyrazine-2-carboxamide C->D Alkylamine, TEA, Acetone, RT

Synthesis of N-Alkyl-3-chloropyrazine-2-carboxamide Precursors.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)[6]

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute 1:20.

  • Plate Setup:

    • Dispense 100 µL of sterile deionized water into the outer perimeter wells of a 96-well microplate to minimize evaporation.

    • Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.

    • Serially dilute the test compounds in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compound.

    • Include drug-free and cell-free controls.

    • Incubate the plates at 37 °C for 5-7 days.

  • Reading Results:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare M. tuberculosis H37Rv Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C (5-7 days) C->D E Add Alamar Blue & Tween 80 D->E F Incubate at 37°C (24 hours) E->F G Read Color Change (Determine MIC) F->G

Workflow for the Microplate Alamar Blue Assay (MABA).
Aurora A Kinase Inhibition Assay (Luminescence-Based)[8]

This biochemical assay measures the activity of Aurora A kinase and the inhibitory effect of test compounds.

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.

    • Dilute the Aurora A kinase enzyme, substrate (e.g., a peptide substrate), and ATP to the desired concentrations in the assay buffer.

    • Dissolve test compounds in DMSO and prepare serial dilutions.

  • Assay Reaction:

    • In a 384-well plate, add the test inhibitor solution.

    • Add the diluted Aurora A kinase to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Signaling Pathway Involvement

As previously mentioned, derivatives of this compound are being explored as inhibitors of the FGFR signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the major cascades initiated by FGFR activation.

FGFR_Signaling_Pathway FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Ca2 Ca²⁺ Release IP3->Ca2 Ca2->Transcription Inhibitor 3-Amino-pyrazine-2- carboxamide Derivatives Inhibitor->FGFR

Simplified FGFR Signaling Pathway and the Point of Inhibition.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both antitubercular drugs and kinase inhibitors for cancer treatment. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries for screening.

Future research in this area should focus on:

  • Optimization of Antitubercular Leads: Further structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of the antitubercular derivatives.

  • Broadening the Kinase Inhibitor Scope: Exploring the potential of this compound derivatives to inhibit other clinically relevant kinases.

  • In Vivo Efficacy Studies: Moving the most promising compounds from in vitro assays to in vivo models of tuberculosis and cancer to assess their therapeutic potential.

  • Elucidation of Mechanisms of Action: Detailed studies to understand the precise molecular targets and mechanisms by which these compounds exert their biological effects.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for some of the world's most challenging diseases.

References

An In-Depth Technical Guide to 3-Chloro-2-pyrazinamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-pyrazinamine, also known as 2-amino-3-chloropyrazine, is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the chloro group susceptible to nucleophilic substitution and the adjacent amino group enabling cyclization reactions—render it an invaluable precursor for the synthesis of a diverse array of fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of therapeutic agents, including kinase and phosphatase inhibitors. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, solid compound at room temperature. A summary of its key physical and spectroscopic properties is provided in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
IUPAC Name 3-chloropyrazin-2-amine
Synonyms 2-Amino-3-chloropyrazine
CAS Number 6863-73-6
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance White to light yellow to dark green powder/crystal
Melting Point 167-171 °C[1][2]
Boiling Point 248.1 ± 35.0 °C (Predicted)[1]
Density 1.437 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility Slightly soluble[1][2]
Solubility in Organic Solvents Soluble in methanol, isopropyl alcohol, ethylene (B1197577) glycol, and N,N-dimethylformamide (DMF), especially in binary mixtures with water. The combination of DMF and water is particularly effective for dissolution.[3][4]
pKa 2.37 ± 0.10 (Predicted)[1]
¹H NMR (400 MHz, CDCl₃) δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad s, 2H)[1]
Mass Spectrum (ES+) m/z: 130.1 [M+H]⁺[1]

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the amination of 2,3-dichloropyrazine (B116531).

Experimental Protocol: Synthesis of 2-Amino-3-chloropyrazine from 2,3-Dichloropyrazine[1]

Materials:

Procedure:

  • A suspension of 2,3-dichloropyrazine (3.5 g, 0.023 mol) is prepared in a mixture of 25% ammonia (20 mL) and tetrahydrofuran (THF, 20 mL) within an autoclave reactor.

  • The reactor is sealed and heated to 100 °C for 18 hours.

  • After the reaction period, the reactor is cooled to room temperature.

  • The reaction mixture is concentrated under reduced pressure to a minimal volume.

  • The resulting residue is triturated with distilled water (15 mL).

  • The solid product is collected by filtration and dried to yield 2-amino-3-chloropyrazine as a light yellow crystalline solid.

  • Yield: 2.75 g (90%).

Characterization:

  • Mass Spectrum (Electrospray Positive Ionization, ES+): m/z: 130.1

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad single peak, 2H).

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of two key reactive sites: the nucleophilic amino group and the electrophilic carbon atom bearing the chloro substituent. This arrangement makes it an ideal precursor for constructing fused heterocyclic systems, most notably imidazo[1,2-a]pyrazines.

Synthesis of Imidazo[1,2-a]pyrazines

The condensation of 2-amino-3-chloropyrazine with α-haloketones is a classical and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold. This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the pyrazine (B50134) ring on the α-haloketone, followed by an intramolecular cyclization and dehydration.

Workflow for the Synthesis of Imidazo[1,2-a]pyrazines:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 3_Chloro_2_pyrazinamine 3_Chloro_2_pyrazinamine Condensation Condensation 3_Chloro_2_pyrazinamine->Condensation alpha_Haloketone alpha_Haloketone alpha_Haloketone->Condensation Imidazo_1_2_a_pyrazine Imidazo_1_2_a_pyrazine Condensation->Imidazo_1_2_a_pyrazine

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol: Synthesis of 8-Chloro-2-aryl imidazo[1,2-a]pyrazines

This protocol is adapted from the general procedure for the condensation of 2-amino-3-chloropyrazine with α-bromo aryl ketones.

Materials:

  • 2-Amino-3-chloropyrazine

  • α-Bromo aryl ketone

  • Sodium bicarbonate (NaHCO₃)

  • tert-Butanol (tBuOH)

Procedure:

  • To a solution of the desired α-bromo aryl ketone in tert-butanol, add 2-amino-3-chloropyrazine and sodium bicarbonate.

  • Reflux the reaction mixture for 20-40 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 8-chloro-2-aryl imidazo[1,2-a]pyrazine.

Application in Drug Discovery: Targeting the SHP2 Phosphatase

Imidazo[1,2-a]pyrazine derivatives synthesized from this compound have emerged as potent allosteric inhibitors of the SHP2 phosphatase. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/MAPK pathway, which is frequently dysregulated in various cancers.[5] Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.

SHP2 Signaling Pathway and Inhibition

The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling cascade and the mechanism of its allosteric inhibition.

G cluster_pathway RAS/MAPK Signaling Pathway cluster_regulation SHP2 Regulation RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_active SHP2 (Active) RTK->SHP2_active Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active->RAS Dephosphorylates negative regulators SHP2_inactive SHP2 (Inactive) Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->SHP2_active Allosteric Inhibition

Caption: SHP2's role in the RAS/MAPK pathway and its allosteric inhibition.

Conclusion

This compound is a readily accessible and highly versatile building block that provides a gateway to a rich variety of nitrogen-containing heterocyclic compounds. Its application in the synthesis of imidazo[1,2-a]pyrazines has proven particularly fruitful in the field of drug discovery, leading to the development of potent inhibitors of key cellular targets such as SHP2. The synthetic protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in their own research endeavors.

References

An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-pyrazinamine, systematically known by its IUPAC name 3-chloropyrazin-2-amine and also as 2-amino-3-chloropyrazine, is a heterocyclic amine of significant interest in medicinal and agricultural chemistry. Its pyrazine (B50134) core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, makes it a valuable scaffold. This compound serves as a crucial intermediate and building block for the synthesis of a wide array of biologically active molecules. Its historical context is rooted in the broader exploration of pyrazine derivatives for therapeutic applications, dating back to the mid-20th century's search for novel chemotherapeutic agents. A 1972 publication detailing its crystal structure confirms its availability and scientific interest by that time, highlighting the importance of pyrazines in drug development.[1]

This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, historical synthesis protocols, and its pivotal role in the development of modern pharmaceuticals and agrochemicals.

Physicochemical and Structural Data

This compound is typically a crystalline solid, with its color ranging from white to light yellow or dark green.[2] It is characterized by the following properties:

PropertyValueReference(s)
CAS Number 6863-73-6[2][3][4]
Molecular Formula C₄H₄ClN₃[2][3][4]
Molecular Weight 129.55 g/mol [2][3][4]
Melting Point 164 - 171 °C[3][5]
Appearance White to light yellow to dark green powder/crystal[2]
Solubility Slightly soluble in water[5][6]
IUPAC Name 3-chloropyrazin-2-amine[4]
Crystal Structure

The crystal structure of 2-amino-3-chloropyrazine was determined by single-crystal X-ray diffraction in 1972. The crystals are orthorhombic, belonging to the space group Pbca. The unit cell contains 8 molecules.[1]

Crystal Data ParameterValueReference(s)
Space Group Pbca[1]
a 13.880 (4) Å[1]
b 10.685 (4) Å[1]
c 7.196 (4) Å[1]
Calculated Density 1.612 g.cm⁻³[1]

History of Synthesis

The synthesis of aminopyrazines gained importance due to their role as intermediates in preparing chemotherapeutic agents, such as early sulfa drugs. A 1946 patent outlines a method to produce 2-aminopyrazine (B29847) from 2-chloropyrazine (B57796) by treatment with anhydrous ammonia (B1221849) at elevated temperatures, demonstrating the early industrial interest in this class of compounds.[7] While the specific discovery of this compound is not precisely dated in available literature, its synthesis follows established principles of nucleophilic aromatic substitution on dihalopyrazines.

Experimental Protocols

Two primary synthesis routes for this compound are well-documented.

Method 1: Ammonolysis of 2,3-Dichloropyrazine (B116531)

This method involves the selective substitution of one chlorine atom from 2,3-dichloropyrazine with an amino group.

Protocol:

  • Suspend 2,3-dichloropyrazine (3.5 g, 0.023 mol) in a mixture of 25% aqueous ammonia (20 mL) and tetrahydrofuran (B95107) (THF, 20 mL) within an autoclave reactor.[6]

  • Heat the sealed reactor to 100 °C for 18 hours.[6]

  • After the reaction period, cool the reactor to room temperature.[6]

  • Concentrate the reaction mixture under reduced pressure to a minimal volume to remove the solvent and excess ammonia.[6]

  • Grind the resulting residue with distilled water (15 mL).[6]

  • Filter the suspension to collect the solid product.[6]

  • Dry the solid to yield 2-amino-3-chloropyrazine. The reported yield for this procedure is approximately 90%.[6]

Spectroscopic Data for Product Confirmation:

  • Mass Spectrum (ES+): m/z 130.1[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad single peak, 2H)[6]

Method 2: Chlorination of 2-Aminopyrazine

This route starts with 2-aminopyrazine and introduces a chlorine atom at the 3-position.

Protocol:

  • Dissolve 2-aminopyrazine (23.86 g, 0.2509 mol) in dichloromethane (B109758) (420 mL).[8]

  • Cool the solution to 0 °C in an ice bath.[8]

  • Add N-chlorosuccinimide (NCS) (33.50 g, 0.2509 mol) to the cooled solution.[8]

  • Stir the reaction mixture at 0 °C for 24 hours.[8]

  • Following the reaction, dilute the mixture with water (500 mL).[8]

  • Remove the dichloromethane by vacuum concentration. The product can then be isolated from the aqueous phase.[8]

Synthesis_Workflow Synthesis Workflows for this compound cluster_0 Method 1: Ammonolysis cluster_1 Method 2: Chlorination DCP 2,3-Dichloropyrazine Reaction1 Autoclave, 100°C, 18h DCP->Reaction1 Reagents1 NH₃ (aq), THF Reagents1->Reaction1 Workup1 Concentration, Aqueous Workup Reaction1->Workup1 Product1 This compound Workup1->Product1 AP 2-Aminopyrazine Reaction2 Stir, 0°C, 24h AP->Reaction2 Reagents2 NCS, CH₂Cl₂ Reagents2->Reaction2 Workup2 Aqueous Dilution, Concentration Reaction2->Workup2 Product2 This compound Workup2->Product2

Synthesis Workflows for this compound

Applications and Importance in Research

This compound is not typically an end-product but rather a versatile chemical intermediate. Its value lies in its structure: the amino group and the chlorine atom provide two reactive sites for further molecular elaboration, making it a key building block in synthetic chemistry.

Core Applications:
  • Pharmaceutical Development: The compound is a key precursor in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-cancer and anti-inflammatory drugs.[2][9] Its structural similarity to components of pyrazinamide, a first-line antituberculosis drug, also makes it a scaffold of interest for creating novel antimycobacterial agents.[5][6]

  • Agrochemicals: It is employed in the formulation of modern agrochemicals, including potent fungicides and herbicides, contributing to crop protection and improved agricultural yields.[2][9]

  • Biochemical Research: Researchers use this molecule to synthesize probes and other compounds to study enzyme interactions and metabolic pathways, which aids in understanding biological processes and disease mechanisms.[2][9]

Applications_Relationship Role of this compound as a Chemical Intermediate cluster_Pharma Drug Discovery cluster_Agro Crop Science Intermediate This compound (Building Block) Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Biochem Biochemical Research Intermediate->Biochem Anticancer Anti-Cancer Agents Pharma->Anticancer leads to AntiInflam Anti-Inflammatory Drugs Pharma->AntiInflam leads to Antimicrobial Antimicrobial Agents (e.g., Tuberculostatics) Pharma->Antimicrobial leads to Fungicides Fungicides Agro->Fungicides leads to Herbicides Herbicides Agro->Herbicides leads to

Role of this compound as a Chemical Intermediate

Conclusion

This compound stands as a compound of considerable synthetic utility. While its own discovery is intertwined with the broader history of pyrazine chemistry, its significance is clearly defined by its role as a foundational element for constructing complex molecules. The straightforward and high-yielding synthesis protocols available make it an accessible resource for researchers. Its continued application in the development of new drugs and crop protection agents underscores its lasting importance in both industrial and academic research, solidifying its place as a key heterocyclic building block.

References

The Biological Activity of 3-Chloro-2-pyrazinamine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the biological activities of 3-Chloro-2-pyrazinamine and its derivatives, with a focus on their antimicrobial and anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and mechanisms of action.

Introduction

Pyrazine (B50134) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound serves as a crucial scaffold for the synthesis of novel compounds with potential therapeutic applications. The derivatization of this core structure has led to the discovery of potent agents with significant biological effects, particularly in the fields of antimicrobial and cancer research. This guide summarizes the key findings related to the biological evaluation of these compounds.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, with a particular emphasis on Mycobacterium tuberculosis, the causative agent of tuberculosis.

Antimycobacterial Activity

Several studies have focused on the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238), revealing promising antimycobacterial efficacy.[1][2][3][4][5]

Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives

Compound IDSubstituent (R)MIC (µg/mL) vs. M. tuberculosis H37RvMIC (µM) vs. M. tuberculosis H37Rv
4 3-CF₃12.542
8 4-CH₃1.566
9 4-NH₂6.25Not Reported
12 4-CF₃Not Reported42
Pyrazinamide (B1679903) (Standard) -Not Reported>100 (at neutral pH)

Data sourced from multiple studies.[1][2][4]

Compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) emerged as a particularly potent derivative with a Minimum Inhibitory Concentration (MIC) of 6 µM against M. tuberculosis H37Rv.[1][2][4] Notably, this activity is significantly better than that of the standard drug, pyrazinamide, under the tested conditions.[1] Further testing of compounds 8 and 9 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis showed that the 4-amino derivative (9 ) had better activity than the 4-methyl derivative (8 ).[4]

The proposed mechanism of action for the antimycobacterial activity of these compounds involves the inhibition of mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of the bacterium.[1][2]

General Antibacterial and Antifungal Activity

The broader antimicrobial spectrum of these derivatives has also been investigated. Moderate activity was observed against Enterococcus faecalis and Staphylococcus aureus.[1][2] For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide showed an MIC of 7.81 µM against S. aureus.[6] However, no significant antifungal activity was detected for most of the tested compounds.[1][2]

Anticancer Activity

The anticancer potential of pyrazine derivatives is an expanding area of research. Studies have explored the cytotoxicity of these compounds against various human cancer cell lines.

Table 2: Cytotoxicity of Selected Pyrazine Derivatives Against Cancer Cell Lines

Compound ClassCell LineActivity MetricValueReference
3-Benzylaminopyrazine-2-carboxamidesHepG2 (Liver Cancer)IC₅₀≥ 250 µM[1][2]
Aminopyrazine DerivativesMDA-MB-231 (Breast Cancer)% Cytotoxicity (0.1 µM)30% (MTT assay)[7]
Aminopyrazine DerivativesHCT116 (Colon Cancer)% Cytotoxicity (0.1 µM)32% (MTT assay)[7]
Pyridazo[2,3-b]phenazine-6,11-dionesA549, SK-OV-3, SK-MELCytotoxicityExcellent[8]
Indolizinoquinoxalin-5,12-dionesHCT116, CCRF-CEM, A549, Huh7, DU-145IC₅₀0.20 - 16.46 µM[8]
Pyrido[3,4-b]phenazinedionesA549, SNU-638, Col2, HT1080, HL-60IC₅₀0.12 - 1.26 µM[8]

The cytotoxicity data reveals that while some of the primary antimycobacterial derivatives show low toxicity to human cell lines like HepG2, other related pyrazine structures exhibit potent anticancer activity.[1][2][7][8] The mechanism of anticancer action for many of these derivatives is still under investigation, though inhibition of protein kinases is a recurring theme for pyrazine-based compounds.[9][10] For example, pyrazine-based compounds have been developed as inhibitors of checkpoint kinase 1 (CHK1) and fibroblast growth factor receptor (FGFR).[9][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3-Benzylaminopyrazine-2-carboxamides

The synthesis of the title compounds is typically achieved through a nucleophilic substitution reaction.[1][4]

  • Starting Materials : 3-chloropyrazine-2-carboxamide and variously substituted benzylamines.

  • Reaction Conditions : The reaction can be carried out using conventional heating or microwave-assisted synthesis.[1][4] Tetrahydrofuran (THF) is often used as a solvent, with triethylamine (B128534) as a base.[2]

  • Purification : The final products are purified using techniques such as column chromatography and recrystallization.

  • Characterization : The structures of the synthesized compounds are confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as well as elemental analysis and melting point determination.[4]

Antimycobacterial Screening
  • Microorganism : Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium are commonly used strains.[1]

  • Assay Method : A microtitration plate assay using a resazurin (B115843) dye-based methodology is frequently employed.[1]

  • Culture Conditions : Experiments are often conducted in a liquid broth with the pH adjusted to 5.6, as the activity of pyrazinamide and its analogs can be pH-dependent.[1]

  • Data Analysis : The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][12]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment : Serial dilutions of the test compounds are prepared and added to the wells. A vehicle control (e.g., DMSO) and an untreated control are included.[12]

  • Incubation : The plates are incubated for 48-72 hours.[12]

  • MTT Addition and Formazan (B1609692) Solubilization : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).[12]

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is determined from a dose-response curve.[12]

Visualizations: Workflows and Pathways

Synthetic Workflow

The general synthetic scheme for the preparation of 3-benzylaminopyrazine-2-carboxamide derivatives from 3-chloropyrazine-2-carbonitrile (B110518) is a key experimental workflow.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Aminodehalogenation 3-Chloro-2-pyrazin-carbonitrile 3-Chloro-2-pyrazin-carbonitrile 3-Chloropyrazine-2-carboxamide 3-Chloropyrazine-2-carboxamide 3-Chloro-2-pyrazin-carbonitrile->3-Chloropyrazine-2-carboxamide Partial Hydrolysis (controlled pH and temperature) 3-Benzylaminopyrazine-2-carboxamides 3-Benzylaminopyrazine-2-carboxamides 3-Chloropyrazine-2-carboxamide->3-Benzylaminopyrazine-2-carboxamides Microwave-assisted or Conventional Heating Substituted Benzylamine Substituted Benzylamine Substituted Benzylamine->3-Benzylaminopyrazine-2-carboxamides

Caption: Synthetic pathway for 3-benzylaminopyrazine-2-carboxamides.

Proposed Mechanism of Antimycobacterial Action

The inhibition of the mycobacterial Fatty Acid Synthase I (FAS I) system is a proposed mechanism of action for pyrazinamide and its derivatives.

G cluster_0 Inside Mycobacterial Cell Pyrazinamide Derivative Pyrazinamide Derivative InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) Pyrazinamide Derivative->InhA (Enoyl-ACP reductase) Inhibition Mycobacterial Cell Mycobacterial Cell FAS I System FAS I System InhA (Enoyl-ACP reductase)->FAS I System Component of Mycolic Acid Synthesis Mycolic Acid Synthesis FAS I System->Mycolic Acid Synthesis Essential for Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains Cell Death Cell Death Mycolic Acid Synthesis->Cell Death Disruption leads to

Caption: Inhibition of InhA by pyrazinamide derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant biological activities. The research highlighted in this guide demonstrates their potential as leads for the development of new antimycobacterial and anticancer agents. Further structure-activity relationship (SAR) studies and mechanism of action investigations are warranted to optimize the efficacy and safety profiles of these compounds for potential therapeutic applications. The detailed protocols and summarized data herein provide a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2-pyrazinamine (CAS No. 6863-73-6), a key intermediate in pharmaceutical synthesis. The following sections detail potential hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health effects. While some suppliers classify it as a non-hazardous substance, others indicate potential for irritation and harmful effects if not handled properly.[1]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[2]

  • Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.[2]

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[2]

  • Inhalation: May cause respiratory tract irritation and may be harmful if inhaled.[2]

The toxicological properties of this compound have not been fully investigated.[2] Therefore, it is crucial to handle this compound with the assumption that it is potentially hazardous.

Quantitative Safety Data

PropertyValueSource
CAS Number 6863-73-6--INVALID-LINK--
Molecular Formula C4H4ClN3--INVALID-LINK--
Molecular Weight 129.55 g/mol --INVALID-LINK--
Flash Point 76 °C (168.80 °F) (for a related compound)--INVALID-LINK--

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Gloves must be inspected prior to use.

    • Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2] For tasks with a higher risk of splashing, impervious clothing may be necessary.[3][4]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Splash Potential for Splashing? Start->Assess_Splash Goggles Wear Safety Goggles Assess_Splash->Goggles No Face_Shield Wear Face Shield and Goggles Assess_Splash->Face_Shield Yes Assess_Dust Potential for Dust/Aerosol Generation? Lab_Coat Wear Lab Coat Assess_Dust->Lab_Coat No Respirator Use Approved Respirator Assess_Dust->Respirator Yes Goggles->Assess_Dust Face_Shield->Assess_Dust Gloves Wear Protective Gloves End End Gloves->End Proceed with work Lab_Coat->Gloves Respirator->Lab_Coat

Caption: PPE Selection Workflow for this compound.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Handle in a well-ventilated place.[4]

  • Do not eat, drink, or smoke when using this product.[3][5]

  • Wash hands thoroughly after handling.[3][5]

Storage:

  • Store in a cool, dry place.[2]

  • Keep container tightly closed.[2][3]

  • Store away from sources of ignition.[2]

  • Store locked up.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[1][3]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 3.[2] Evacuate personnel to safe areas.[4] Ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][4]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2]

Spill_Response_Workflow Spill Spill of This compound Evacuate Evacuate Immediate Area Spill->Evacuate Don_PPE Don Appropriate PPE (See Section 3) Evacuate->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Spilled Material into a Closed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-2-pyrazinamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Chloro-2-pyrazinamine as a versatile building block in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for similar heterocyclic compounds and are intended to serve as a foundational guide for the synthesis of novel bioactive molecules.

Introduction

This compound is a key heterocyclic intermediate employed in the synthesis of a diverse range of compounds with significant therapeutic potential. Its pyrazine (B50134) core is a prevalent scaffold in numerous clinically approved drugs. The presence of a reactive chlorine atom at the 3-position and an amino group at the 2-position allows for selective functionalization through various organic reactions, making it an attractive starting material for the development of novel drug candidates, particularly in the area of kinase inhibition. The pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with the hinge region of kinase active sites.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. The pyrazine ring system is a common feature in molecules targeting a variety of kinases involved in cell signaling pathways crucial to cancer and inflammatory diseases.

1. Synthesis of Kinase Inhibitors:

Derivatives of this compound have been investigated as inhibitors of several kinase families, including:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors: Aberrant FGFR signaling is implicated in various cancers. The 3-aminopyrazine scaffold can be elaborated to generate potent and selective FGFR inhibitors.

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors: MK-2 is a key enzyme in the inflammatory response, making its inhibitors potential therapeutics for autoimmune diseases.

  • Other Tyrosine Kinase Inhibitors: The versatile nature of the this compound core allows for its incorporation into inhibitors targeting a wide range of tyrosine kinases.

2. Antimicrobial Agents:

While less common than its application in kinase inhibition, the pyrazine scaffold is also present in some antimicrobial agents. Derivatives of the closely related 3-chloropyrazine-2-carboxamide (B1267238) have shown promising activity against Mycobacterium tuberculosis.

Data Presentation: Biological Activities of 3-Aminopyrazine Derivatives

The following tables summarize the biological activities of various N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to derivatives of this compound and provide insight into the potential of this scaffold.

Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)
1 2,4-dimethoxyphenyl12.546
2 4-(trifluoromethyl)phenyl62.5222
3 4-chlorobenzyl125476
4 4-methylbenzyl> 250> 1000
5 4-methoxyphenyl250975
6 4-fluorobenzyl> 250> 1000

Table 2: In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDSubstituent (R)Cell LineIC50 (µM)
1 2,4-dimethoxyphenylHepG2> 50
2 4-(trifluoromethyl)phenylHepG234
3 4-chlorobenzylHepG2> 50
4 4-methylbenzylHepG2> 50

Experimental Protocols

The following protocols describe key synthetic transformations for the derivatization of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol describes the substitution of the chlorine atom with an amine nucleophile. The following is a general procedure adapted for this compound based on the successful amination of 2-chloropyrazine (B57796) in an aqueous medium.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Potassium fluoride (B91410) (KF)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and potassium fluoride (2.0 mmol, 2.0 eq.).

  • Add water to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time may vary from 12 to 24 hours depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-2-(substituted amino)pyrazine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a carbon-carbon bond at the 3-position of the pyrazine ring by coupling with a boronic acid. This procedure is a general method for the Suzuki-Miyaura coupling of chloro-heterocycles.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄)

  • 1,4-Dioxane (B91453) and Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., Potassium carbonate, 2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the vessel.

  • Heat the reaction mixture to 80-120 °C with stirring for 12-24 hours. Alternatively, microwave irradiation (e.g., 150 °C for 30 minutes) can be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-aminopyrazine derivative.

Visualizations

The following diagrams illustrate the key synthetic transformations and a representative signaling pathway targeted by kinase inhibitors derived from this compound.

G cluster_0 Synthetic Routes from this compound start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Amine, Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic acid, Pd catalyst, Base product1 3-Amino-2-(substituted amino)pyrazines snar->product1 product2 3-Aryl-2-aminopyrazines suzuki->product2

Caption: Key synthetic transformations of this compound.

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->Receptor Inhibits (ATP-competitive)

Caption: Inhibition of a kinase signaling pathway by a pyrazine derivative.

G cluster_workflow General Experimental Workflow for Synthesis Setup Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction (Heating/Stirring) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Application Notes: 3-Chloro-2-Pyrazine Carboxamide as a Precursor for Pyrazinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazinamide (B1679903) (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), uniquely effective against semi-dormant mycobacteria.[1] However, the emergence of drug-resistant strains necessitates the development of new antitubercular agents.[1] A key strategy in this endeavor is the structural modification of the PZA scaffold to create novel analogs. The use of a 3-chloro-pyrazine precursor, specifically 3-chloropyrazine-2-carboxamide (B1267238), provides a versatile platform for synthesizing a library of PZA analogs through nucleophilic aromatic substitution (SNAr). This method allows for the introduction of diverse chemical moieties at the 3-position of the pyrazine (B50134) ring, enabling systematic exploration of structure-activity relationships (SAR).[2][3]

General Synthesis Strategy

The primary synthetic route involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide. This precursor is prepared from 3-chloro-pyrazine-2-carbonitrile via partial hydrolysis.[1][2] The subsequent SNAr reaction with various primary or secondary amines displaces the chlorine atom to yield a diverse library of 3-substituted pyrazinamide analogs. This reaction can be performed using conventional heating or accelerated significantly with microwave assistance, which often leads to higher yields and shorter reaction times.[4]

Synthesis_Pathway start_material 3-Chloro-pyrazine-2-carbonitrile intermediate 3-Chloropyrazine-2-carboxamide (Key Precursor) start_material->intermediate Partial Hydrolysis product Library of Pyrazinamide Analogs (3-amino-pyrazine-2-carboxamides) intermediate->product reagents Various Amines (R-NH₂) reagents->product

Caption: General synthetic pathway for pyrazinamide analogs.

Experimental Protocols

Protocol 2.1: Synthesis of 3-Chloropyrazine-2-carboxamide (Precursor)

This protocol describes the partial hydrolysis of 3-chloro-pyrazine-2-carbonitrile to yield the key precursor.[1][2]

Materials:

  • 3-chloro-pyrazine-2-carbonitrile

  • Sulfuric acid (98%)

  • Deionized water

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Filtration apparatus

Procedure:

  • Carefully add 3-chloro-pyrazine-2-carbonitrile to concentrated sulfuric acid pre-cooled in an ice bath.

  • Stir the mixture at a controlled temperature (e.g., 20-25°C) for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting acidic solution by the gradual addition of a saturated NaHCO₃ solution until the pH is approximately 7.

  • The resulting precipitate (3-chloropyrazine-2-carboxamide) is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under a vacuum. The product's melting point should be confirmed (literature: 187-190°C).[4]

Protocol 2.2: Synthesis of Analogs via Conventional Heating

This method is suitable for generating initial quantities of analogs.[3]

Materials:

Procedure:

  • Dissolve 3-chloropyrazine-2-carboxamide in THF in a round-bottom flask.

  • Add triethylamine (as a base) followed by the desired substituted amine (2 equivalents).

  • Reflux the mixture for approximately 15 hours, monitoring the reaction progress by TLC using a hexane-ethyl acetate (1:1) eluent system.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative flash chromatography on a silica gel column to yield the final 3-substituted pyrazinamide analog.

Protocol 2.3: Synthesis of Analogs via Microwave-Assisted Reaction

Microwave-assisted synthesis offers a significant acceleration of the reaction, often improving yields.[4]

Materials:

Procedure:

  • In a microwave reactor vial, combine 3-chloropyrazine-2-carboxamide, the desired amine, methanol as the solvent, and pyridine as the base.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction conditions: Temperature at 140°C, power at 120 W, and time for 30 minutes.[4]

  • After the reaction, cool the vial to room temperature.

  • Transfer the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue using column chromatography as described in Protocol 2.2. This method typically results in yields ranging from 50% to over 95%.[4]

Quantitative Data Summary

The following tables summarize the biological activity of various synthesized pyrazinamide analogs against Mycobacterium tuberculosis H37Rv.

Table 1: Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives Data sourced from Jandourek et al. (2017).[1][2]

Compound IDBenzyl SubstituentSynthesis MethodYield (%)MIC (µg/mL)MIC (µM)
4 4-(Trifluoromethyl)Conventional3812.542
8 4-MethylMicrowave641.566
9 4-AminoMicrowave501.566
12 3-(Trifluoromethyl)Microwave656.2521
PZA Std. ---12.5100

Table 2: Activity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives Data sourced from Bouz et al. (2019).[5][6]

Compound IDN-SubstituentMIC vs. M. tuberculosis H37Rv (µg/mL)
10 n-Octyl25
16 4-Fluorophenyl25
17 2,4-Dimethoxyphenyl12.5
20 4-Nitrophenyl50

Experimental and Evaluation Workflow

The development of novel pyrazinamide analogs follows a structured workflow from chemical synthesis to biological characterization.

Workflow synthesis_node Synthesis of Analogs (Protocols 2.2 / 2.3) purification_node Purification & Characterization (Chromatography, NMR, MS) synthesis_node->purification_node Crude Product antimycobacterial_node Antimycobacterial Screening (MIC vs. M. tuberculosis) purification_node->antimycobacterial_node Pure Compounds cytotoxicity_node Cytotoxicity Assay (e.g., vs. HepG2 cell line) antimycobacterial_node->cytotoxicity_node Active 'Hits' sar_node Structure-Activity Relationship (SAR) Analysis antimycobacterial_node->sar_node cytotoxicity_node->sar_node Biological Data

Caption: Drug discovery workflow for pyrazinamide analogs.

Structure-Activity Relationship (SAR) Insights

Analysis of the synthesized compounds reveals key structural features that influence antimycobacterial activity.

  • Substitution at the 3-Position: The introduction of various alkylamino and benzylamino groups directly at the 3-position of the pyrazine ring is well-tolerated and can significantly enhance potency compared to the parent drug, PZA.[7][8]

  • Benzyl Ring Substituents: For 3-benzylamino derivatives, substituents on the phenyl ring play a crucial role. Small, lipophilic, or electron-donating groups at the para-position, such as methyl (Compound 8 ) or amino (Compound 9 ), lead to the most potent activity, with MIC values as low as 1.56 µg/mL.[1][2]

  • Lipophilicity: Increased lipophilicity, such as extending the length of an alkyl chain on the amide nitrogen, can lead to improved activity against certain mycobacterial strains.[5] However, a direct correlation is not always observed across all derivatives.[1]

  • Cytotoxicity: The most active compounds, such as 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8 ), have demonstrated low cytotoxicity in human cell lines (e.g., IC₅₀ ≥ 250 µM in HepG2 cells), indicating a favorable selectivity index.[1][2]

SAR_Logic cluster_benzyl Benzylamino SAR core Pyrazinamide Scaffold modification Substitution at C3 Position (via SNAr on 3-Chloro precursor) core->modification substituent_class1 Benzylamino Group modification->substituent_class1 substituent_class2 Alkylamino Group modification->substituent_class2 para_sub Para-substitution (e.g., -CH₃, -NH₂) outcome_good Increased Potency (Low MIC) outcome_bad Decreased or No Activity para_sub->outcome_good Favorable meta_sub Meta-substitution (e.g., -CF₃) meta_sub->outcome_good Less Favorable

Caption: Key structure-activity relationships for C3-substituted analogs.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 3-Chloro-2-pyrazinamine. The analytical methods described herein are based on established chromatographic and spectrophotometric techniques and are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and quality control. The methodologies outlined include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final drug products. The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide offers a comparative overview of suitable techniques to aid in method selection and implementation.

Analytical Methods Overview

A summary of the primary analytical techniques for the quantification of this compound is presented below. Each method offers distinct advantages and is suited for different analytical challenges.

Technique Principle Primary Application Key Advantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Routine quality control, purity assessment.Robust, cost-effective, widely available.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.Analysis of volatile impurities, trace analysis.High selectivity, excellent for volatile compounds.
LC-MS/MS High-resolution separation coupled with highly selective and sensitive mass detection.Bioanalysis (plasma, tissue), trace impurity profiling.High sensitivity (low LOQ), high specificity, suitable for complex matrices.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of aromatic compounds like this compound.

Experimental Protocol

a) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0) in a 70:30 (v/v) ratio. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 254-310 nm).

c) Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • For drug substance analysis, accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Sample H->I

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace analysis of this compound.

Experimental Protocol

a) Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification.

  • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound.

c) Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Create calibration standards by diluting the stock solution.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added to all standards and samples for accurate quantification.[3]

  • For solid samples, dissolve in the chosen solvent. Liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for complex matrices.

d) Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify the analyte in the sample using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Add Internal Standard A->B C Dilute/Extract as Needed B->C D Inject into GC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Identify Peak (RT & MS) F->G H Quantify using IS G->H

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low levels of this compound in complex matrices such as plasma, owing to its exceptional sensitivity and selectivity.[4][5]

Experimental Protocol

a) Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) and a suitable product ion for this compound need to be determined by direct infusion. A second product ion transition can be used for confirmation.

  • Internal Standard: A stable isotope-labeled version of this compound is highly recommended.

c) Sample Preparation (for Plasma):

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

d) Data Analysis:

  • Optimize MRM transitions and collision energies for the analyte and internal standard.

  • Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.

  • Quantify the analyte in the samples.

Workflow Diagram

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma + IS B Protein Precipitation A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E Inject into LC D->E F UPLC Separation E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Quantification H->I

Caption: LC-MS/MS bioanalysis workflow.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analytical methods described. Note that the specific values for this compound must be determined through experimental validation.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/g range[6]ng/mL to µg/L range[6]
Accuracy (% Recovery) 98-102%90-110%85-115%
Precision (%RSD) < 2%< 15%< 15%

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method for routine quality control of the bulk drug. GC-MS offers high selectivity for volatile impurity profiling. For trace-level quantification in complex biological matrices, LC-MS/MS provides the necessary high sensitivity and specificity. All methods require thorough validation to ensure the reliability of the generated data.

References

High-Yield Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the high-yield synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2][3] The following sections present two primary synthetic methodologies, a comparative summary of yields, and detailed experimental procedures.

Introduction

N-substituted 3-aminopyrazine-2-carboxamides are versatile scaffolds in drug discovery.[1] Their synthesis is primarily achieved through the formation of an amide bond between 3-aminopyrazine-2-carboxylic acid and a variety of amine-containing moieties. Two highly effective methods are highlighted: a two-step esterification-aminolysis pathway and a one-pot coupling reaction facilitated by a coupling agent.

Synthetic Strategies

Two principal routes for the synthesis of the target compounds have been identified as reliable and high-yielding.

Procedure A: Fischer Esterification followed by Aminolysis [4]

This two-step method involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester via Fischer esterification. The subsequent aminolysis of the ester with a desired substituted amine, often under microwave irradiation, yields the final N-substituted 3-aminopyrazine-2-carboxamide.[4]

Procedure B: Direct Amide Coupling with CDI [4]

This procedure utilizes a direct coupling approach where 3-aminopyrazine-2-carboxylic acid is activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[4] The activated intermediate readily reacts with the chosen amine, typically facilitated by microwave heating, to form the desired amide.[4]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides using the described procedures.

Table 1: Synthesis of N-Benzyl Derivatives via Procedure A

CompoundSubstituent (R)Yield (%)
1 Benzyl75
2 4-Methylbenzyl82
3 4-Fluorobenzyl78
4 4-Chlorobenzyl85
5 4-Bromobenzyl81
6 4-Methoxybenzyl79
7 3,4-Dimethoxybenzyl76
8 2,4-Dimethoxybenzyl72

Yields are for the second step (aminolysis) of Procedure A.[4]

Table 2: Synthesis of N-Alkyl and N-Phenyl Derivatives via Procedure B

CompoundSubstituent (R)Yield (%)
9 n-Butyl65
10 n-Hexyl68
11 n-Octyl71
12 Cyclohexyl62
13 Phenyl55
14 4-Methylphenyl60
15 4-Fluorophenyl58
16 4-Chlorophenyl63
17 2,4-Dimethoxyphenyl46
18 4-Methoxyphenyl52
19 3,4-Dimethoxyphenyl50
20 4-Nitrophenyl48

Yields are for the one-pot coupling reaction of Procedure B.[4]

Experimental Protocols

Procedure A: Two-Step Synthesis of N-Benzyl Derivatives

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate [4]

  • Suspend 3-aminopyrazine-2-carboxylic acid (15.8 mmol, 1.0 equiv) in methanol (B129727) (250 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.2 mL).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water (27 mL).

  • Neutralize the solution to pH 7 by the careful addition of sodium bicarbonate.

  • Collect the resulting precipitate by filtration to obtain methyl 3-aminopyrazine-2-carboxylate as a white-brown solid.

Step 2: Aminolysis to form N-substituted 3-aminopyrazine-2-carboxamides [4]

  • In a microwave reactor tube, combine methyl 3-aminopyrazine-2-carboxylate (1.0 equiv), the desired substituted benzylamine (B48309) (1.5 equiv), and ammonium (B1175870) chloride (catalytic amount) in methanol.

  • Seal the tube and irradiate in a microwave reactor at 130 °C for 40 minutes (90 W).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the final N-benzyl-3-aminopyrazine-2-carboxamide.

Procedure B: One-Pot Synthesis of N-Alkyl and N-Phenyl Derivatives[1]
  • In a microwave reactor tube, dissolve 3-aminopyrazine-2-carboxylic acid (1.44 mmol, 1.0 equiv) in anhydrous DMSO (2 mL).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.88 mmol, 1.3 equiv).

  • Allow the mixture to react for 5-10 minutes at room temperature, or until the cessation of CO2 evolution.

  • Add the corresponding alkylamine, aniline, or benzylamine (2.15 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the tube and heat in a microwave reactor at 120 °C for 30 minutes (100 W).

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitate by filtration and purify by recrystallization or column chromatography to obtain the desired N-substituted 3-aminopyrazine-2-carboxamide.

Visualizations

Diagrams of Synthetic Workflows

Procedure_A cluster_step1 Step 1: Esterification cluster_step2 Step 2: Aminolysis start_acid 3-Aminopyrazine-2-carboxylic Acid ester Methyl 3-aminopyrazine-2-carboxylate start_acid->ester MeOH, H₂SO₄ rt, 48h final_product N-Benzyl-3-aminopyrazine- 2-carboxamide ester->final_product NH₄Cl, MeOH MW, 130°C, 40 min amine Substituted Benzylamine amine->final_product

Caption: Workflow for Procedure A: a two-step synthesis.

Procedure_B cluster_reaction One-Pot Coupling start_acid 3-Aminopyrazine-2-carboxylic Acid activated_intermediate Activated Intermediate (with CDI) start_acid->activated_intermediate CDI, DMSO final_product N-Substituted-3-aminopyrazine- 2-carboxamide activated_intermediate->final_product MW, 120°C, 30 min amine Alkylamine/Aniline amine->final_product

Caption: Workflow for Procedure B: a one-pot synthesis.

Signaling Pathways and Biological Relevance

While the primary focus of this document is the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, it is noteworthy that these compounds have been investigated for their biological activities. For instance, certain derivatives have shown inhibitory effects on Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase, a key enzyme in the DNA damage response pathway. Additionally, some have been designed and synthesized as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are crucial targets in cancer therapy.[1] The pyrazine (B50134) scaffold is a key feature in molecules with a wide range of biological activities, including antimicrobial properties.[4][2][3]

Signaling_Pathway cluster_fgfr FGFR Signaling fgfr FGFR downstream Downstream Signaling (e.g., MAPK, AKT) fgfr->downstream proliferation Cell Proliferation, Survival, Migration downstream->proliferation inhibitor N-Substituted 3-aminopyrazine-2-carboxamide (e.g., as FGFR inhibitor) inhibitor->fgfr Inhibition

Caption: Inhibition of the FGFR signaling pathway.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry and drug development. The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction selectivity and reproducibility compared to conventional heating methods. This is particularly advantageous in the synthesis of novel heterocyclic compounds, which form the backbone of many pharmaceutical agents.

3-Chloro-2-pyrazinamine is a key building block in the synthesis of a variety of biologically active molecules. Its pyrazine (B50134) core is a common motif in numerous approved drugs. The presence of a chloro substituent at the 3-position and an amino group at the 2-position provides two reactive sites for further functionalization, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery. This document provides detailed application notes and protocols for the microwave-assisted synthesis of derivatives of this compound, focusing on two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Advantages of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This direct and efficient energy transfer leads to several advantages over conventional oil bath or heating mantle methods:

  • Rapid Reaction Times: Reactions that typically take hours or even days to complete can often be accomplished in minutes.[1]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2][3]

  • Improved Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, leading to more consistent and reproducible results.

  • Access to Novel Chemical Space: The ability to reach higher temperatures and pressures safely allows for reactions that are not feasible under conventional heating conditions.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-2-pyrazinamines

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, it is an invaluable tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other targeted therapies. The microwave-assisted Suzuki-Miyaura coupling of this compound with various boronic acids or esters allows for the rapid generation of a library of 3-aryl-2-pyrazinamines.

General Reaction Scheme:

G General Workflow for Microwave-Assisted Synthesis A Reactant Preparation (this compound, Coupling Partner, Catalyst, Base, Solvent) B Reaction Setup (Combine reagents in microwave vial, seal) A->B Step 1 C Microwave Irradiation (Set Temperature, Time, and Power) B->C Step 2 D Work-up (Quenching, Extraction, Drying) C->D Step 3 E Purification (Flash Column Chromatography) D->E Step 4 F Characterization (NMR, LC-MS, HRMS) E->F Step 5 G Final Product F->G Step 6

References

Application Notes and Protocols for 3-Chloro-2-pyrazinamine Derivatives in Antitubercular Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Pyrazinamide (B1679903) (PZA) is a crucial first-line antitubercular drug, unique in its ability to eliminate persistent, non-replicating mycobacteria. However, its effectiveness is hampered by the emergence of resistance, often linked to mutations in the mycobacterial enzyme responsible for activating PZA. This has spurred research into novel pyrazinamide analogs that can overcome these resistance mechanisms.

This document focuses on the application of derivatives synthesized from 3-chloropyrazine scaffolds, closely related to 3-Chloro-2-pyrazinamine, in the development of new antitubercular agents. These derivatives are explored for their potential to exhibit enhanced activity, broader spectrum, and novel mechanisms of action.

Synthesis of Novel Pyrazinamide Derivatives

A primary synthetic route for creating novel antitubercular agents involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238). This process allows for the introduction of various substituted benzylamines, leading to a diverse library of compounds for screening.[1][2][3]

Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides

This protocol is adapted from the microwave-assisted synthesis method, which offers higher yields and shorter reaction times compared to conventional methods.[1][2][3]

Materials:

  • 3-chloropyrazine-2-carboxamide

  • Substituted benzylamines

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF)

  • Microwave reactor

Procedure:

  • Dissolve 1 equivalent of 3-chloropyrazine-2-carboxamide in THF in a microwave reactor vessel.

  • Add 2 equivalents of the desired substituted benzylamine.

  • Add 1 equivalent of triethylamine to act as a base.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 30 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Antitubercular Activity Screening

The in vitro whole-cell activity of the synthesized compounds against Mycobacterium tuberculosis is a critical first step in evaluating their potential as antitubercular agents.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[4][5]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth.

  • Prepare serial dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a drug-free control well.

  • Inoculate each well with the diluted bacterial suspension.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assessment

To evaluate the therapeutic potential of the lead compounds, it is essential to assess their toxicity to mammalian cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][5]

Materials:

  • HepG2 human liver cancer cell line (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Quantitative Data Summary

The following tables summarize the antitubercular activity and cytotoxicity of selected 3-chloropyrazine-2-carboxamide derivatives.

Table 1: Antitubercular Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv [1][3]

CompoundSubstituent on Benzyl RingMIC (µg/mL)MIC (µM)
8 4-CH₃1.566
4 4-CF₃3.1310
9 3,4-di-Cl6.2520
12 3-CF₃12.542
Pyrazinamide (Standard)->625

Table 2: Activity against Resistant M. tuberculosis Strains [1]

CompoundResistant StrainMIC (µM)
8 MDR 243212
8 pncA C138X12
9 MDR 243220
9 pncA C138X20

Table 3: Cytotoxicity Data [1][3]

CompoundCell LineIC50 (µM)
8 HepG2≥ 250
9 HepG2190

Mechanism of Action and Signaling Pathways

The parent drug, Pyrazinamide, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZAse).[6][7][8][9] POA is believed to disrupt membrane transport and inhibit fatty acid synthase I.[9] Resistance to PZA commonly arises from mutations in the pncA gene, which encodes for PZAse.[7][8][9]

Derivatives of 3-chloropyrazine-2-carboxamide are being investigated for alternative mechanisms of action that could bypass this resistance pathway. Molecular docking studies suggest that some of these compounds may target the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1][3][4] Another potential target that has been suggested through in silico studies is pantothenate synthetase.[5]

Visualizations

G cluster_synthesis Synthesis Workflow 3-chloropyrazine-2-carbonitrile 3-chloropyrazine-2-carbonitrile 3-chloropyrazine-2-carboxamide 3-chloropyrazine-2-carboxamide 3-chloropyrazine-2-carbonitrile->3-chloropyrazine-2-carboxamide Partial Hydrolysis Derivative Library Derivative Library 3-chloropyrazine-2-carboxamide->Derivative Library Aminodehalogenation (Microwave-assisted) Substituted Benzylamines Substituted Benzylamines Substituted Benzylamines->Derivative Library G cluster_workflow Drug Development and Screening Workflow Synthesis Synthesis Antitubercular Screening (MABA) Antitubercular Screening (MABA) Synthesis->Antitubercular Screening (MABA) Evaluate MIC Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Antitubercular Screening (MABA)->Cytotoxicity Assay (MTT) Active Compounds Lead Identification Lead Identification Cytotoxicity Assay (MTT)->Lead Identification Determine IC50 & Selectivity Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies Molecular Docking, etc. G cluster_moa Proposed Mechanism of Action Pyrazinamide_Derivative Pyrazinamide Derivative (e.g., Compound 8) InhA Enoyl-ACP Reductase (InhA) Pyrazinamide_Derivative->InhA Inhibition Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis InhA->Mycolic_Acid_Biosynthesis Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Mycolic_Acid_Biosynthesis->Cell_Wall_Integrity Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Cell_Death

References

Application of 3-Chloro-2-pyrazinamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-pyrazinamine is a versatile heterocyclic building block increasingly utilized in the synthesis of small molecule kinase inhibitors. The pyrazine (B50134) core is a common scaffold in many clinically approved and investigational kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The presence of a chlorine atom at the 3-position and an amino group at the 2-position provides two strategic points for chemical modification, enabling the exploration of diverse chemical space and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on its application in targeting key signaling pathways implicated in cancer and other diseases.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor synthesis is its use as a scaffold for the introduction of various aryl and heteroaryl moieties via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the pyrazine core and a boronic acid or ester, leading to the generation of a diverse library of substituted aminopyrazine derivatives. These derivatives have shown inhibitory activity against a range of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Tropomyosin receptor kinases (Trks)

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK-2)

  • c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Mammalian Target of Rapamycin (mTOR)

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized using a 3-chloro-2-aminopyrazine core or its close derivatives.

Table 1: Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18i 380600480-
18d -600480-
18g -380--

Data extracted from a study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives.[1]

Table 2: Inhibitory Activity of Pyrazine-based TrkA Inhibitors

Compound IDTrkA IC50 (µM)
1 3.5

Data from a study on pyrazine-based TrkA inhibitors.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Derivatives

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction between a 3-chloro-2-aminopyrazine derivative and an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2) (0.05 - 0.1 eq)

  • Ligand (if required, e.g., SPhos, XPhos) (0.1 - 0.2 eq)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), DMF, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the this compound derivative, aryl/heteroaryl boronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Example Protocol: Synthesis of 3-(Aryl)-2-aminopyrazine Derivatives

This protocol is adapted from the synthesis of related aminopyrazine derivatives and can serve as a starting point for the Suzuki coupling of this compound.

To a solution of this compound (1 mmol) in a mixture of toluene (4 mL) and ethanol (B145695) (1 mL) is added the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a 2M aqueous solution of sodium carbonate (2 mL). The reaction mixture is heated under reflux for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography to give the desired 3-(aryl)-2-aminopyrazine.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1]

FGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound involves several key stages, from initial chemical synthesis to biological testing.

Experimental_Workflow Start This compound Coupling Suzuki-Miyaura Coupling with Arylboronic Acid Start->Coupling Purification Purification and Characterization Coupling->Purification Library Library of Aminopyrazine Derivatives Purification->Library Screening In Vitro Kinase Assay (e.g., IC50 determination) Library->Screening CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) Screening->CellAssay Lead Lead Compound Identification CellAssay->Lead

Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its amenability to Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. The resulting aminopyrazine-based compounds have demonstrated potent inhibitory activity against several important kinase targets. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to discover and develop novel kinase inhibitors for the treatment of various diseases. Further exploration of different coupling partners and subsequent chemical modifications will undoubtedly lead to the identification of new and improved therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed experimental protocols for the nucleophilic substitution of 3-Chloro-2-pyrazinamine with various nucleophiles, including amines, thiols, and alcohols. The protocols cover both conventional heating and microwave-assisted synthesis methods, offering flexibility for different laboratory setups. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel pyrazine (B50134) derivatives for potential therapeutic applications.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active compounds. The pyrazine ring system is a common scaffold in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions. Nucleophilic substitution at the C-3 position of this compound allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for drug discovery screening. The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAᵣ) reactions. Additionally, palladium-catalyzed cross-coupling reactions provide an alternative and powerful strategy for the formation of C-N, C-S, and C-O bonds.

Experimental Overview

The general experimental workflow for the nucleophilic substitution reactions of this compound is depicted below. The process involves the reaction of the starting material with a chosen nucleophile under appropriate conditions, followed by workup and purification of the desired product.

experimental_workflow start Start reagents This compound + Nucleophile (Amine, Thiol, or Alcohol) + Base/Catalyst + Solvent start->reagents reaction Reaction Conditions (Conventional Heating or Microwave Irradiation) reagents->reaction workup Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for nucleophilic substitution.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the nucleophilic substitution of a close analog, 3-chloropyrazine-2-carboxamide, with various benzylamines. These conditions are directly applicable to this compound with minor modifications.

Table 1: Conventional Heating Method [1][2]

EntryNucleophile (R-NH₂)SolventBaseTime (h)Temp (°C)Yield (%)
1Benzylamine (B48309)THFTriethylamine (B128534)157035
23-ChlorobenzylamineTHFTriethylamine157045
33,4-DichlorobenzylamineTHFTriethylamine157050
42-MethylbenzylamineTHFTriethylamine157024
54-MethoxybenzylamineTHFTriethylamine157048
64-Methylbenzylamine (B130917)THFTriethylamine157042

Table 2: Microwave-Assisted Synthesis [1][2]

EntryNucleophile (R-NH₂)SolventBaseTime (min)Power (W)Temp (°C)Yield (%)
14-MethoxybenzylamineMethanol (B129727)Pyridine (B92270)3010012075
24-MethylbenzylamineMethanolPyridine3010012080
34-AminobenzylamineMethanolPyridine3010012070
42-ChlorobenzylamineMethanolPyridine3010012072
52-FluorobenzylamineMethanolPyridine3010012065
63-NitrobenzylamineMethanolPyridine3010012026

Experimental Protocols

Protocol 1: Amination via Conventional Heating

This protocol describes the synthesis of 3-(benzylamino)-2-pyrazinamine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add anhydrous THF (15 mL) and stir until the solid is dissolved.

  • Add triethylamine (1.2 mmol) to the solution.

  • Add benzylamine (1.1 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 70 °C with stirring for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Protocol 2: Amination via Microwave-Assisted Synthesis

This protocol describes the rapid synthesis of 3-(4-methylbenzylamino)-2-pyrazinamine.

Materials:

  • This compound

  • 4-Methylbenzylamine

  • Pyridine

  • Methanol

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol), 4-methylbenzylamine (1.2 mmol), and pyridine (1.2 mmol).

  • Add methanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 30 minutes with a power of 100 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired product.

  • Confirm the structure of the product using analytical techniques.

Protocol 3: Thiolation (S-Arylation)

This protocol describes the synthesis of 3-(methylthio)-2-pyrazinamine.

Materials:

  • This compound

  • Sodium thiomethoxide

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Stirring plate

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add sodium thiomethoxide (1.2 mmol) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Characterize the final product.

Protocol 4: Alkoxylation (O-Arylation)

This protocol describes the synthesis of 3-methoxy-2-pyrazinamine.

Materials:

Procedure:

  • To a solution of sodium methoxide (1.5 mmol) in anhydrous methanol (15 mL), add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic extracts over a drying agent, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the purified 3-methoxy-2-pyrazinamine.

Reaction Mechanisms

The nucleophilic aromatic substitution on this compound typically proceeds via a bimolecular addition-elimination (SNAᵣ) mechanism. The electron-withdrawing pyrazine ring facilitates the attack of the nucleophile at the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride ion) is then eliminated to restore the aromaticity of the ring.

snar_mechanism cluster_0 SNAr Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products 3-Nu-2-pyrazinamine + Cl⁻ Intermediate->Products Chloride Elimination

Caption: Simplified SNAr mechanism.

For less reactive nucleophiles or to achieve specific selectivities, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki coupling (for C-C bond formation) can be employed. These reactions proceed through a different catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or coordination of the nucleophile, and reductive elimination.

buchwald_hartwig_cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)Lₙ Oxidative\nAddition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(Lₙ)X Pd(0)L->Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Amine\nCoordination Amine Coordination (R₂NH) Ar-Pd(II)-NR₂ Ar-Pd(II)(Lₙ)NR₂ Ar-Pd(II)-X->Ar-Pd(II)-NR₂ Deprotonation Deprotonation (-HX) Deprotonation->Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂->Pd(0)L Reductive\nElimination Reductive Elimination Ar-NR₂ Product (Ar-NR₂) Reductive\nElimination->Ar-NR₂

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the synthesis of a diverse range of 3-substituted-2-pyrazinamine derivatives. Both conventional and microwave-assisted methods have been presented to accommodate different laboratory capabilities and to optimize reaction times and yields. The provided data and mechanistic insights will aid researchers in designing and executing their synthetic strategies for the development of novel compounds with potential therapeutic value.

References

Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of reaction products derived from 3-Chloro-2-pyrazinamine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols cover common purification techniques, including recrystallization, silica (B1680970) gel column chromatography, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), ensuring the isolation of high-purity compounds for further research and development.

Summary of Purification Techniques

A variety of techniques can be employed to purify the reaction products of this compound. The choice of method depends on the specific properties of the target compound, the nature of the impurities, and the desired scale of purification. The following table summarizes the key parameters and outcomes of the most common purification methods.

Purification TechniqueTarget Compound/Reaction StageKey ParametersTypical YieldPurity
Recrystallization Crude 3-chloropyrazine-2-carboxamide (B1267238)Solvent: Ethanol (B145695)~80%[1]High
Final 3-benzylaminopyrazine-2-carboxamide derivativesSolvent: Ethanol or Ethanol/Water mixtureVariableHigh
Silica Gel Column Chromatography Crude reaction mixture of 3-benzylaminopyrazine-2-carboxamidesStationary Phase: Silica gel (0.040–0.063 mm) Mobile Phase: Hexane-Ethyl Acetate (B1210297) gradient24-50%[1]High
Crude 3-chloropyrazine-2-carbonitrile (B110518)Stationary Phase: Silica gel Mobile Phase: 100% Dichloromethane (B109758)Not specifiedHigh
Reversed-Phase HPLC (RP-HPLC) Crude 3-(methyloxy)-2-pyrazinamineColumn: Not specified Mobile Phase: Not specified59%[1]High
Analysis of Pyrazine (B50134) and 2-AminopyrazineColumn: SHARC 1 (4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water (98/2) with 0.5% Formic AcidAnalyticalN/A

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a common derivative of this compound and its subsequent purification.

Protocol 1: Synthesis of 3-Chloropyrazine-2-carboxamide from 3-Chloropyrazine-2-carbonitrile

This protocol describes the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to yield 3-chloropyrazine-2-carboxamide.

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • Concentrated (30%) hydrogen peroxide

  • 8% (w/v) sodium hydroxide (B78521) solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of water.

  • Alkalinize the solution to a pH of 9 using an 8% (w/v) solution of sodium hydroxide.

  • Heat the mixture to 50 °C.

  • Add 104 mmol of 3-chloropyrazine-2-carbonitrile portion-wise to the heated mixture over a period of 30 minutes.

  • After the addition is complete, cool the reaction mixture in a refrigerator to initiate crystallization.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain pure 3-chloropyrazine-2-carboxamide.[1]

Protocol 2: Synthesis of 3-(Benzylamino)pyrazine-2-carboxamides

This protocol details the aminodehalogenation of 3-chloropyrazine-2-carboxamide with a substituted benzylamine (B48309).

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1.27 mmol of 3-chloropyrazine-2-carboxamide in 20 mL of THF.

  • Add two equivalents of the corresponding benzylamine and an equimolar amount of triethylamine to the solution.

  • Heat the reaction mixture to 70 °C under reflux with continuous stirring in an oil bath for 15 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate (1:1) eluent system.[1]

  • Upon completion, the crude product can be purified using one of the methods described below.

Protocol 3: Purification by Recrystallization

This is a simple and effective method for purifying solid products.

Materials:

  • Crude product (e.g., 3-benzylaminopyrazine-2-carboxamide)

  • Ethanol

  • Water (if necessary)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the product is too soluble in pure ethanol, a mixture of ethanol and water can be used.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the solution in a refrigerator.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 4: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating the desired product from unreacted starting materials and byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (e.g., 0.040–0.063 mm)

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 100% hexane or a low percentage of ethyl acetate) and gradually increasing the polarity.

  • Monitor the separation by collecting fractions and analyzing them using TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 5: Purification by Reversed-Phase HPLC (RP-HPLC)

This technique is particularly useful for the purification of more polar compounds or for achieving very high purity.

Materials:

  • Crude product mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Dissolve the crude product in a suitable solvent, ensuring it is filtered before injection.

  • Equilibrate the preparative RP-HPLC system, typically with a C18 column.

  • Develop a suitable gradient or isocratic elution method. For pyrazine derivatives, a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%), is effective.

  • Inject the sample and collect fractions corresponding to the peak of the target compound.

  • Combine the relevant fractions and remove the solvent, typically by lyophilization or evaporation, to yield the purified product.

Diagrams

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A 3-Chloropyrazine-2-carbonitrile B Partial Hydrolysis A->B C 3-Chloropyrazine-2-carboxamide B->C D Aminodehalogenation (with Benzylamine) C->D E Crude 3-(Benzylamino)pyrazine-2-carboxamide D->E F Recrystallization E->F G Silica Gel Column Chromatography E->G H RP-HPLC E->H I Pure Product F->I G->I H->I Column_Chromatography_Workflow A Prepare Silica Gel Slurry and Pack Column B Dissolve Crude Product and Load onto Column A->B C Elute with Hexane/ Ethyl Acetate Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Obtain Purified Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-pyrazinamine, with a focus on improving reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time if starting material is still present.[1]
Poor quality of starting materials- Ensure the purity of reactants, such as 2,3-dichloropyrazine (B116531) and the amine source. Purify starting materials by recrystallization or chromatography if necessary.[1][2] - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture.[2]
Suboptimal reaction temperature- Gradually increase the reaction temperature, while monitoring for potential side product formation.[1] Some palladium-catalyzed couplings benefit from refluxing in t-butanol, while other reactions may proceed efficiently at room temperature.[2]
Inappropriate solvent- The solvent may not be effectively dissolving the reactants. Experiment with different solvents of varying polarity. For amination reactions, polar solvents like methanol, ethanol, or dimethylformamide (DMF) are often used.[3]
Formation of Significant Side Products Competing reactions- Undesired reactions can occur at other functional groups on the pyrazine (B50134) ring. Consider using protecting groups for sensitive functionalities that are not involved in the desired transformation.[2]
Over-reaction or decomposition- Use milder reaction conditions, such as lower temperatures or less reactive reagents, to minimize side reactions.[1] - In some pyrazine syntheses, over-oxidation can be a significant side-reaction.[4]
Ring rearrangements- Improper reaction conditions, such as the presence of strong acids or bases, can lead to structural rearrangements of the pyrazine ring.[4]
Difficulty in Product Isolation and Purification Product solubility- If the product is highly soluble in the work-up or crystallization solvent, it can lead to losses. Experiment with different solvent systems for extraction and crystallization.
Presence of intractable precipitates- In some cases, insoluble byproducts may form.[5] Modifying the work-up procedure, such as filtering the reaction mixture at different temperatures, may help.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common route involves the selective amination of 2,3-dichloropyrazine. This is a nucleophilic substitution reaction where one chlorine atom is replaced by an amino group. Another approach involves the hydrolysis of 3-chloropyrazine-2-carbonitrile.

Q2: How can I improve the yield of the amination of 2,3-dichloropyrazine?

A2: To improve the yield, consider the following:

  • Reaction Conditions: Microwave-assisted synthesis has been shown to significantly increase yields and reduce reaction times compared to conventional heating.[6][7]

  • Catalyst and Ligand Selection: For palladium-catalyzed amination reactions, screening different catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos) can optimize the reaction.[2]

  • Solvent Choice: The choice of solvent is crucial. Polar solvents are generally preferred for amination reactions.[3]

  • Base: The use of a suitable base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the HCl generated during the reaction.[6][8]

Q3: What are some common side products in the synthesis of this compound?

A3: A potential side product is the disubstituted 2,3-diaminopyrazine, where both chlorine atoms on the starting 2,3-dichloropyrazine are replaced by amino groups. The formation of this byproduct can be minimized by controlling the stoichiometry of the amine reactant and the reaction conditions. Other impurities may arise from the degradation of starting materials or products.[4]

Q4: What is the recommended method for purifying the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6] Column chromatography using silica (B1680970) gel is another effective method for purification.[9] The choice of purification method will depend on the nature of the impurities present.

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of 2,3-Dichloropyrazine

This protocol is adapted from methodologies that utilize microwave irradiation to improve reaction efficiency.[6][7]

Materials:

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2,3-dichloropyrazine in the chosen solvent.

  • Add the ammonia source and the base.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-130°C) for a specified time (e.g., 30-40 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Conventional Heating Method

This protocol is based on traditional synthesis approaches.[6]

Materials:

  • 2,3-Dichloropyrazine

  • Amine source

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Base (e.g., triethylamine)

  • Round bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round bottom flask, dissolve 2,3-dichloropyrazine in the solvent.

  • Add the amine source and the base.

  • Heat the mixture to reflux (e.g., 70°C) with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction may take several hours (e.g., 15 hours).[6][8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction mixture, which may involve extraction and washing.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Aminodehalogenation Reactions

MethodSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Conventional HeatingTHFTriethylamine701524-50[6][8]
Microwave-AssistedMethanolPyridine120-1300.5-0.7Higher yields reported[6]

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2,3-Dichloropyrazine 2,3-Dichloropyrazine Mixing Mixing 2,3-Dichloropyrazine->Mixing Amine Source Amine Source Amine Source->Mixing Solvent Solvent Solvent->Mixing Base Base Base->Mixing Heating Heating Mixing->Heating Solvent Removal Solvent Removal Heating->Solvent Removal TLC Monitoring TLC Monitoring Heating->TLC Monitoring Purification Purification Solvent Removal->Purification Final Product Final Product Purification->Final Product TLC Monitoring->Heating

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time end Re-evaluate Synthesis Strategy incomplete->end extend_time->check_reaction check_purity Check Starting Material Purity impure Impure Materials check_purity->impure No pure Materials Pure check_purity->pure Yes purify_materials Purify Starting Materials impure->purify_materials impure->end purify_materials->start optimize_conditions Optimize Reaction Conditions (Temp, Solvent) optimize_conditions->start complete->check_purity pure->optimize_conditions pure->end

Caption: Decision tree for troubleshooting low product yield.

References

Side reactions and byproduct formation in 3-Chloro-2-pyrazinamine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-pyrazinamine. The information is designed to help you anticipate and resolve common issues related to side reactions and byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during nucleophilic aromatic substitution (SNAr) with this compound?

A1: The most prevalent side reactions in SNAr of this compound and its derivatives include:

  • Hydrolysis: In the presence of water or hydroxide (B78521) ions, the chloro group can be displaced to form 3-Hydroxy-2-pyrazinamine. This is more likely to occur if using aqueous bases or wet solvents.

  • Double Substitution/Reaction with the Amino Group: In some cases, particularly with strong nucleophiles or under forcing conditions, a second substitution can occur. For instance, during the aminolysis of a related acyl chloride, simultaneous substitution of the chlorine with a benzylamino moiety was observed, leading to a disubstituted product.[1]

  • Byproducts from Base Decomposition: When using certain organic bases like triethylamine (B128534) (TEA) under microwave conditions, the base itself can decompose. The resulting byproducts, such as diethylamine, can then react with the starting material to form unintended side products.[2]

  • Dimerization: Although not directly reported for this compound, related amino aldehydes can undergo dimerization to form pyrazine (B50134) structures.[3][4] This suggests that under certain conditions, self-condensation or dimerization of this compound or its products might occur.

Q2: I am observing low yields in my Suzuki coupling reaction with this compound. What are the likely causes?

A2: Low yields in Suzuki coupling reactions involving chloropyrazines can be attributed to several factors:

  • Deactivation of the Catalyst: The presence of two electron-donating methyl groups on a chloropyrazine has been shown to deactivate the molecule towards oxidative addition, leading to lower yields and longer reaction times.[5] The amino group on this compound can have a similar deactivating effect.

  • Competitive Self-Coupling: The boronic acid reagent can undergo self-coupling, leading to the formation of homocoupled byproducts (e.g., bipyrimidines if using a pyrimidylboronic acid) and reducing the amount available for the desired cross-coupling.[5]

  • Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and certain bases.

  • Palladium Black Formation: The palladium catalyst can precipitate out of the solution as palladium black, reducing its catalytic activity.

Q3: How can I minimize the formation of "double substituted" byproducts in my reactions?

A3: To minimize the formation of disubstituted byproducts, consider the following strategies:

  • Control Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, to reduce the likelihood of a second reaction.

  • Optimize Reaction Temperature: Avoid excessively high temperatures, which can provide the activation energy for less favorable secondary reactions.

  • Choose a Milder Base: A very strong base might deprotonate the amino group, making it more nucleophilic and prone to reaction.

  • Protect the Amino Group: If other strategies fail, consider protecting the 2-amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the substitution at the 3-position. The protecting group can be removed in a subsequent step.

Q4: Are there specific analytical methods recommended for detecting byproducts in this compound reactions?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the identification and analysis of byproducts:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of multiple components.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the main product and impurities. A reverse-phase C18 column with a suitable mobile phase gradient is a common choice for analyzing aromatic nitrogen heterocycles.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of isolated byproducts.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Observation Potential Cause Suggested Solution
Multiple spots on TLC, including a polar baseline spot. Hydrolysis of the starting material or product. Ensure the use of anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and quickly.
TLC shows the formation of a new, less polar spot that is not the desired product. Formation of a disubstituted or other byproduct. Review the stoichiometry of your nucleophile. Consider lowering the reaction temperature. Analyze the byproduct by LC-MS to identify its structure.
The reaction stalls, with starting material remaining even after extended reaction time. Insufficient reactivity of the nucleophile or deactivation of the pyrazine ring. Consider using a stronger base or a more nucleophilic reagent. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times compared to conventional heating.[2][6]
A complex mixture of products is observed on TLC/LC-MS. Decomposition of the starting material, product, or reagents. Lower the reaction temperature. Screen different solvents and bases. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Issues in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Observation Potential Cause Suggested Solution
Significant amount of homocoupled boronic acid byproduct detected by LC-MS. Competitive self-coupling of the boronic acid. Use a less reactive boronic acid derivative (e.g., a boronate ester). Optimize the reaction conditions (catalyst, ligand, base, solvent) to favor cross-coupling.
The starting this compound is consumed, but the main product is 2-aminopyrazine (B29847) (dehalogenation). Hydrodehalogenation side reaction. This can be a competitive pathway in some Buchwald-Hartwig aminations.[7] Screen different palladium catalysts and phosphine (B1218219) ligands. Ensure the absence of reducing agents in the reaction mixture.
The reaction mixture turns black, and the reaction stops. Precipitation of palladium black. Use a more robust ligand that stabilizes the palladium catalyst. Ensure proper inert atmosphere techniques, as oxygen can contribute to catalyst decomposition.
Low conversion despite using established conditions. Poor choice of ligand or base for the specific substrate. The amino group in this compound can interact with the catalyst. Screen a variety of phosphine ligands (e.g., SPhos, XPhos for Suzuki; BINAP, DPPF for Buchwald-Hartwig) and bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₂CO₃ for Buchwald-Hartwig).

Data Presentation

Comparison of Reaction Conditions for Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

The following table summarizes the effect of reaction conditions on the yield of aminodehalogenation of a compound structurally related to this compound. This data highlights the potential for significant improvements in yield by optimizing the reaction method.

Method Solvent Base Time Temperature Yield Range Reference
Conventional HeatingTHFTriethylamine15 h70 °C24% - 50%[6]
Microwave-AssistedMethanolPyridine30 min140 °C26% - 80% (average 70%)[6]

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates and scales.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 eq.).

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture. Otherwise, perform an aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Heat the mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_main Main Reaction Pathways cluster_side Side Reactions & Byproducts This compound This compound Suzuki Suzuki Product This compound->Suzuki  ArB(OH)₂, Pd(0), Base Buchwald Buchwald-Hartwig Product This compound->Buchwald  R₂NH, Pd(0), Base Hydrolysis Hydrolysis (3-Hydroxy-2-pyrazinamine) This compound->Hydrolysis H₂O/OH⁻ Dimerization Dimerization/Self-Condensation This compound->Dimerization Heat/Base Dehalogenation Dehalogenation (2-Aminopyrazine) This compound->Dehalogenation Pd-cat., H-source SNAr SNAr Product DoubleSub Double Substitution SNAr->DoubleSub Excess Nu⁻

Caption: Main reaction pathways and potential side reactions of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material sm_ok->purify_sm No analyze_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) sm_ok->analyze_reaction Yes purify_sm->start identify_byproducts Identify Byproducts analyze_reaction->identify_byproducts cause Determine Potential Cause identify_byproducts->cause conditions Suboptimal Conditions (Temp, Time, Conc.) cause->conditions Incomplete Reaction reagents Incorrect Stoichiometry or Reagent Quality cause->reagents Unexpected Products side_reaction Competing Side Reaction (Hydrolysis, Dimerization, etc.) cause->side_reaction Known Side Products optimize Optimize Reaction Conditions (Screen Temp, Solvent, Base) conditions->optimize recheck_reagents Verify Reagent Stoichiometry and Purity reagents->recheck_reagents mitigate_side_reaction Modify Protocol to Minimize Side Reaction (e.g., anhydrous, protect) side_reaction->mitigate_side_reaction end Improved Result optimize->end recheck_reagents->end mitigate_side_reaction->end

Caption: Troubleshooting workflow for low yield or impure product.

Logical_Relationships cluster_factors Controlling Factors cluster_byproducts Target Byproducts to Avoid issue Goal: Minimize Byproduct Formation Base Base Selection issue->Base Solvent Solvent Choice issue->Solvent Temperature Reaction Temperature issue->Temperature Stoichiometry Reagent Stoichiometry issue->Stoichiometry Hydrolysis Hydrolysis Base->Hydrolysis Avoid strong aqueous bases BaseByproduct Base-Derived Byproducts Base->BaseByproduct Avoid unstable bases (e.g., TEA in MW) Solvent->Hydrolysis Use anhydrous solvents DoubleSub Double Substitution Temperature->DoubleSub Use lower temperature Stoichiometry->DoubleSub Avoid excess nucleophile

Caption: Logical relationships for minimizing byproduct formation.

References

Overcoming solubility issues with 3-Chloro-2-pyrazinamine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during reactions with 3-Chloro-2-pyrazinamine.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound, also known as 2-Amino-3-chloropyrazine, is a crystalline solid that is slightly soluble in water. Its solubility in organic solvents varies, with better solubility generally observed in polar aprotic solvents.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps I should take?

Incomplete dissolution is a common challenge. The initial troubleshooting steps should focus on optimizing the solvent system and reaction conditions. This can include screening different solvents, employing a co-solvent system, and adjusting the reaction temperature.

Q3: Are there any known incompatibilities for this compound?

As a halogenated amine, this compound can undergo self-coupling or react with strong nucleophiles under certain conditions. Care should be taken when selecting reagents and reaction conditions to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Solvents for Cross-Coupling Reactions

Problem: this compound does not fully dissolve in common aprotic solvents like THF or Dioxane for Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, leading to low yields.

Solutions:

  • Solvent Screening and Co-solvency: While THF and dioxane are common, consider screening other solvents. Polar aprotic solvents like DMF and DMSO often exhibit higher solvating power for polar substrates. The use of a co-solvent can also be highly effective. For instance, a mixture of DMF and water has been shown to be effective for dissolving 2-amino-3-chloropyrazine.[1]

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of this compound. For many cross-coupling reactions, temperatures between 80-120°C are employed, which can aid in dissolution. Always ensure the chosen temperature is compatible with the stability of your catalyst and other reagents.

  • Use of Phase-Transfer Catalysts: In biphasic systems or when dealing with inorganic bases that have poor solubility in organic solvents, a phase-transfer catalyst can facilitate the reaction by bringing the reactants into the same phase.

A logical workflow for addressing this issue is presented below.

start Poor Solubility in Aprotic Solvent solvent_screen Screen Alternative Solvents (e.g., DMF, DMSO) start->solvent_screen co_solvent Introduce a Co-solvent (e.g., DMF/Water) solvent_screen->co_solvent If still insoluble solution Homogeneous Solution Achieved solvent_screen->solution If soluble temp_adjust Increase Reaction Temperature (e.g., 80-120°C) co_solvent->temp_adjust If still insoluble co_solvent->solution If soluble phase_transfer Consider Phase-Transfer Catalyst temp_adjust->phase_transfer For biphasic systems temp_adjust->solution If soluble phase_transfer->solution If effective

Troubleshooting workflow for poor solubility.
Issue 2: Heterogeneous Reaction Mixture in Imidazo[1,2-a]pyrazine Synthesis

Problem: When reacting this compound with an α-haloketone to synthesize an imidazo[1,2-a]pyrazine, the starting material has limited solubility in solvents like ethanol (B145695) or isopropanol, resulting in a slurry and incomplete reaction.

Solutions:

  • Solvent Selection: While alcohols are commonly used for this condensation, consider a solvent with a higher boiling point and better solvating properties for both reactants, such as n-butanol or DMF.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction rate and often improves yields, even in heterogeneous mixtures, by rapidly heating the suspended particles.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and increase the surface area of the reactant, thereby improving its dissolution and reaction rate.

The decision-making process for this scenario is outlined in the following diagram.

start Heterogeneous Mixture in Imidazo[1,2-a]pyrazine Synthesis solvent_change Switch to a Higher-Boiling Solvent (e.g., n-Butanol, DMF) start->solvent_change microwave Employ Microwave-Assisted Synthesis solvent_change->microwave If reaction is slow completion Reaction Proceeds to Completion solvent_change->completion If successful sonication Apply Sonication to the Reaction Mixture microwave->sonication For persistent solids microwave->completion If successful sonication->completion If successful

Decision process for heterogeneous reactions.

Data Presentation

The solubility of this compound is temperature and solvent-dependent. The following tables summarize the mole fraction solubility (x₁) in various binary solvent mixtures at different temperatures (T/K).

Table 1: Mole Fraction Solubility (x₁) of this compound in Methanol-Water Mixtures

T/Kx₁ (Pure Methanol)x₁ (90% Methanol)x₁ (80% Methanol)
278.150.01250.00980.0075
283.150.01420.01120.0086
288.150.01610.01280.0098
293.150.01830.01450.0112
298.150.02070.01650.0127
303.150.02340.01870.0145
308.150.02640.02120.0164
313.150.02980.02390.0186
318.150.03360.02700.0210
323.150.03780.03040.0237

Table 2: Mole Fraction Solubility (x₁) of this compound in Isopropanol-Water Mixtures

T/Kx₁ (Pure Isopropanol)x₁ (90% Isopropanol)x₁ (80% Isopropanol)
278.150.00580.00450.0034
283.150.00660.00520.0039
288.150.00750.00590.0045
293.150.00860.00670.0051
298.150.00980.00770.0058
303.150.01110.00880.0067
308.150.01260.01000.0076
313.150.01430.01140.0087
318.150.01620.01290.0099
323.150.01840.01470.0112

Table 3: Mole Fraction Solubility (x₁) of this compound in Ethylene Glycol-Water Mixtures

T/Kx₁ (Pure Ethylene Glycol)x₁ (90% Ethylene Glycol)x₁ (80% Ethylene Glycol)
278.150.00890.00690.0052
283.150.01010.00780.0059
288.150.01150.00890.0067
293.150.01300.01010.0076
298.150.01480.01150.0087
303.150.01680.01310.0099
308.150.01900.01480.0112
313.150.02160.01680.0127
318.150.02450.01910.0144
323.150.02770.02160.0164

Table 4: Mole Fraction Solubility (x₁) of this compound in DMF-Water Mixtures

T/Kx₁ (Pure DMF)x₁ (90% DMF)x₁ (80% DMF)
278.150.04820.03850.0298
283.150.05450.04350.0337
288.150.06160.04920.0381
293.150.06960.05560.0431
298.150.07870.06290.0487
303.150.08900.07110.0551
308.150.10060.08040.0623
313.150.11370.09090.0704
318.150.12850.10270.0795
323.150.14530.11610.0899

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Improved Solubility

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, incorporating measures to address solubility issues.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., DMF/Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The workflow for this experimental protocol is illustrated below.

start Setup Reaction Vessel add_reagents Add this compound, Arylboronic Acid, and Base start->add_reagents inert_atmosphere Establish Inert Atmosphere add_reagents->inert_atmosphere add_catalyst Add Palladium Catalyst inert_atmosphere->add_catalyst add_solvent Add Degassed Solvent System add_catalyst->add_solvent heat_stir Heat to 80-100°C with Stirring add_solvent->heat_stir monitor Monitor Reaction Progress heat_stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines

This protocol outlines a microwave-assisted method for the synthesis of imidazo[1,2-a]pyrazines from this compound, which can be effective even with initial solubility limitations.

Materials:

  • This compound (1.0 equiv)

  • α-Haloketone (1.1 equiv)

  • Base (e.g., NaHCO₃, 2.0 equiv)

  • Solvent (e.g., Ethanol or DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the α-haloketone, and the base.

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-30 minutes).

  • After cooling, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: 3-Chloro-2-pyrazinamine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Chloro-2-pyrazinamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound resulting in a low yield?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The C-Cl bond in this substrate is relatively strong and the pyrazine (B50134) ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle challenging.[1] Key areas to investigate include the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. In some cases, side reactions such as homocoupling of the boronic acid, dehalogenation of the starting material, or protodeboronation of the boronic acid can also significantly lower the yield of the desired product.[2][3]

Q2: What are the most common side products observed in this reaction?

A2: Common side products include:

  • Homocoupling Product: Formed from the coupling of two boronic acid molecules. This can be minimized by using appropriate ligands and reaction conditions.

  • Protodeboronation Product: The boronic acid is replaced by a hydrogen atom. This is often promoted by high temperatures and certain bases.[2]

  • Dehalogenation Product: The chlorine atom on the pyrazinamine is replaced by a hydrogen atom.

  • Palladium Black: Precipitation of palladium metal from the reaction mixture, indicating catalyst decomposition.[3] This reduces the concentration of the active catalyst and can lead to incomplete conversion.

Q3: How do I choose the right palladium catalyst and ligand?

A3: The choice of catalyst and ligand is critical for the successful coupling of an electron-deficient chloro-heterocycle like this compound. While traditional catalysts like Pd(PPh₃)₄ may not be effective for this substrate, more electron-rich and bulky phosphine (B1218219) ligands often give better results.[4][5] Buchwald-type ligands and their corresponding pre-catalysts (e.g., XPhos, SPhos) are often a good starting point as they are designed to facilitate the challenging oxidative addition of aryl chlorides.[6][7]

Q4: Which base should I use for this reaction?

A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling. For challenging substrates, stronger bases are often required.[8] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base is often dependent on the specific boronic acid and solvent system used.[8] It is advisable to screen a few different bases to find the best conditions for your specific reaction.

Q5: What is the recommended solvent for this coupling?

A5: A variety of solvents can be used for Suzuki couplings. A mixture of an organic solvent and water is common, as the water is necessary to dissolve the inorganic base. Popular choices include 1,4-dioxane/water, toluene/water, and DMF/water.[9][10] The choice of solvent can also influence the selectivity and rate of the reaction.[11][12][13] For instance, polar aprotic solvents like DMF might favor coupling at other reactive sites if present.[11][12]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage under an inert atmosphere. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can be inefficient.[5][7] Consider using a Pd(0) source like Pd₂(dba)₃.
Ineffective Ligand Switch to a more electron-rich and bulky phosphine ligand such as a Buchwald-type ligand (e.g., SPhos, XPhos) or cataCXium® A.[5][6] Triphenylphosphine (PPh₃) is often a poor ligand for Suzuki couplings with aryl chlorides.[5]
Inappropriate Base Try a stronger base like K₃PO₄ or Cs₂CO₃. The base needs to be sufficiently strong to facilitate transmetalation but not so strong that it promotes side reactions.[8] Ensure the base is finely powdered and anhydrous if required by the protocol.
Low Reaction Temperature Gradually increase the reaction temperature. Aryl chlorides often require higher temperatures for the oxidative addition to occur.[1] Microwave irradiation can also be beneficial to accelerate the reaction.[4][14]
Poor Solubility Ensure all reagents are adequately dissolved in the chosen solvent system. If reactants are not in solution, the reaction will be slow or may not proceed at all. Consider a different solvent or solvent mixture.[15]
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Homocoupling High catalyst loading; inappropriate ligand.Reduce the catalyst loading. Use bulky phosphine ligands that disfavor the formation of the homocoupled product.[7]
Protodeboronation High temperature; presence of water with certain bases.Lower the reaction temperature. Use an anhydrous solvent system if possible. Screen different bases; sometimes KF can be effective.[5]
Dehalogenation Presence of reducing agents; certain catalyst/ligand combinations.Ensure the absence of any adventitious reducing agents. Screen different palladium sources and ligands.
Palladium Black Catalyst decomposition at high temperatures or due to impurities.Use a more stable pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere. Lower the reaction temperature if possible.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol and may require optimization for specific boronic acids.

Reagents and Equipment:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Add the anhydrous organic solvent followed by the degassed water via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Aryl_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckCatalyst Check Catalyst/Ligand Is it appropriate for Ar-Cl? Start->CheckCatalyst ChangeCatalyst Switch to Buchwald-type ligand/precatalyst CheckCatalyst->ChangeCatalyst No CheckBase Check Base Is it strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Use stronger base (K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No CheckTemp Check Temperature Is it high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature Consider microwave CheckTemp->IncreaseTemp No CheckSideProducts Analyze Side Products CheckTemp->CheckSideProducts Yes IncreaseTemp->CheckSideProducts Homocoupling Homocoupling? CheckSideProducts->Homocoupling ReduceLoading Reduce catalyst loading Use bulkier ligand Homocoupling->ReduceLoading Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Success Reaction Successful ReduceLoading->Success LowerTemp Lower temperature Screen bases Protodeboronation->LowerTemp Yes Protodeboronation->Success No LowerTemp->Success

Caption: A logical workflow for troubleshooting the Suzuki coupling of this compound.

References

Technical Support Center: Purification of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-2-pyrazinamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, isomers formed during synthesis (e.g., positional isomers if the precursor allows for multiple reaction sites), and byproducts from side reactions. For instance, in related pyrazine (B50134) syntheses, the formation of imidazole (B134444) derivatives as byproducts has been observed.[1][2] In the synthesis of analogous compounds like 2-amino-3-bromo-6-chloropyrazine (B112278), a significant byproduct is the positional isomer 2-bromo-3-chloro-5-aminopyrazine.[3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective and commonly used methods for the purification of this compound and related heterocyclic compounds are recrystallization and column chromatography.[1][2][4] Liquid-liquid extraction can also be employed as an initial cleanup step to remove certain types of impurities.[1][5]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the purified fractions against a reference standard, you can assess the removal of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point due to rapid cooling or the presence of significant impurities.1. Reheat the solution and add a small amount of additional "good" solvent to increase the saturation temperature.[6] 2. Allow the solution to cool more slowly. 3. Consider a pre-purification step like a charcoal treatment if colored impurities are present.[6]
No crystals form upon cooling. The solution is not supersaturated, or nucleation is inhibited.1. Scratch the inside of the flask with a glass rod to create nucleation sites.[6] 2. Add a seed crystal of pure this compound.[6] 3. Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration.[6] 4. Cool the solution to a lower temperature in an ice bath.[6]
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled to minimize the solubility of the product. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Purified product is still colored. Colored impurities are not effectively removed by recrystallization alone.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[7][8]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The solvent system (eluent) does not have the optimal polarity.1. Optimize the eluent system using TLC. A good starting point for non-polar impurities is a hexane/ethyl acetate (B1210297) mixture.[2] For more polar impurities, a different solvent system may be required. 2. Ensure the Rf value of the target compound on TLC is between 0.2 and 0.4 for good separation on the column.
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel is acidic and the compound is basic).Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (0.1-1%), to neutralize active sites on the silica gel and improve the band shape.
Cracking or channeling of the stationary phase. The column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Data Presentation

Solubility of this compound

The following table summarizes the mole fraction solubility (x) of this compound in various binary solvent systems at different temperatures. This data is crucial for selecting an appropriate solvent for recrystallization.

Temperature (K)Methanol (B129727) + Water (0.8 mole fraction methanol)Isopropyl Alcohol + Water (0.8 mole fraction IPA)Ethylene Glycol + Water (0.8 mole fraction EG)DMF + Water (0.8 mole fraction DMF)
278.150.01520.01180.01050.0385
283.150.01780.01410.01270.0452
288.150.02080.01680.01530.0529
293.150.02430.01990.01830.0618
298.150.02840.02360.02180.0721
303.150.03310.02790.02590.0841
308.150.03850.03290.03070.0979
313.150.04480.03870.03630.1138
318.150.05210.04550.04280.1321
323.150.06040.05330.05030.1531

Data adapted from the Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)

This protocol is suitable for purifying crude this compound that contains impurities with different solubility profiles.

Methodology:

  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Heat a sufficient volume of methanol on a hot plate.

  • Add the minimum amount of hot methanol to the flask containing the crude solid to just dissolve it completely with gentle swirling.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Heat the filtrate to boiling and add water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Methodology:

  • Prepare the Column:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the silica gel run dry.

    • Add a thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude this compound (e.g., 200 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Isolate the Product:

    • Combine the fractions containing the pure this compound as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure this compound recrystallization->pure_product impurities1 Soluble Impurities recrystallization->impurities1 in filtrate column_chromatography->pure_product impurities2 Separated Impurities column_chromatography->impurities2 in separate fractions

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool oiling_out Product Oils Out cool->oiling_out no_crystals No Crystals Form cool->no_crystals crystals_form Crystals Form cool->crystals_form reheat Reheat and Add More Solvent oiling_out->reheat Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes reheat->cool scratch->cool

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-Chloro-2-pyrazinamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting and frequently asked questions (FAQs) encountered during the transition from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: While multiple synthetic routes exist for pyrazine (B50134) derivatives, a common scalable approach for analogous compounds involves a multi-step synthesis starting from a commercially available pyrazine precursor. A potential pathway, adapted from the synthesis of similar molecules, could involve the chlorination of a suitable pyrazine derivative, followed by amination. For instance, a process for a related compound, 2-amino-3-bromo-6-chloropyrazine (B112278), utilizes 3-aminopyrazine-2-carboxylate as a starting material and proceeds through chlorination, diazotization bromination, ester hydrolysis, and carboxyl rearrangement.[1] Another approach could involve the direct amination of a dichloropyrazine precursor.[2]

Q2: What are the critical process parameters to monitor during the scale-up of the chlorination step?

A2: Temperature control is crucial during the chlorination of pyrazine rings to prevent over-chlorination and the formation of unwanted byproducts. The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) and solvent can significantly impact the reaction's selectivity and safety profile on a larger scale. Reaction calorimetry studies are recommended to assess the thermal hazards associated with the chlorination reaction before proceeding to pilot-scale production.

Q3: How does the choice of solvent impact the reaction yield and purity during scale-up?

A3: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of product isolation. For the synthesis of related pyrazine derivatives, solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727) have been used.[3] On a larger scale, factors such as solvent toxicity, cost, and ease of recovery become important considerations. It is essential to perform solvent screening and optimization studies at the lab scale before selecting a solvent for pilot-plant production.

Q4: What are the typical impurities encountered in the synthesis of this compound, and how can they be minimized?

A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities in the synthesis of chloropyrazines may include isomers (e.g., 2-Chloro-3-pyrazinamine), over-chlorinated byproducts, and residual starting materials. Incomplete reactions can also lead to a complex mixture requiring challenging purification.[4] To minimize impurities, it is crucial to use high-purity starting materials, optimize reaction conditions (temperature, stoichiometry, reaction time), and implement in-process controls (IPCs) to monitor the reaction progress.

Q5: What purification methods are suitable for large-scale production of this compound?

A5: Purification of the final product on a large scale often relies on crystallization or recrystallization, which can be effective for removing many impurities.[1][3] Column chromatography, while common in the lab, is often less practical and more expensive for large quantities. The choice of crystallization solvent is critical and should be optimized to provide good recovery of the pure product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Monitor reaction progress using in-process controls (e.g., HPLC, TLC). - Increase reaction time or temperature cautiously, while monitoring for byproduct formation. - Ensure adequate mixing, especially in larger reactors.
Side reactions- Optimize reaction temperature to minimize the formation of byproducts. - Adjust the stoichiometry of reagents. - Investigate the use of a more selective reagent.
Product loss during workup/isolation- Optimize the extraction and crystallization solvents and procedures. - Ensure the pH is optimized during aqueous workup to prevent product loss.
High Impurity Profile Impure starting materials- Source high-purity starting materials and verify their purity before use.
Over-chlorination or formation of isomers- Precisely control the temperature during the chlorination step. - Control the addition rate of the chlorinating agent.
Incomplete reaction- Drive the reaction to completion by adjusting reaction time or temperature.[4]
Poor Filterability of the Product Small particle size or unfavorable crystal habit- Optimize the crystallization conditions (solvent, cooling rate, agitation) to promote the growth of larger, more easily filterable crystals. - Consider seeding the crystallization.
Color Issues in the Final Product Presence of colored impurities- Treat the solution with activated carbon before crystallization. - Perform a recrystallization step.
Inconsistent Batch-to-Batch Results Variation in raw material quality or process parameters- Establish strict specifications for all raw materials. - Ensure precise control over all critical process parameters (temperature, time, agitation, etc.).

Experimental Protocols

General Laboratory-Scale Synthesis of a 3-Chloropyrazine-2-carboxamide Precursor

This protocol is for a precursor and is adapted from a literature procedure.[3] It serves as a starting point for process development and scale-up.

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, a mixture of concentrated (30%) hydrogen peroxide and water is prepared.

  • pH Adjustment: The solution is alkalinized to a pH of 9 using an 8% (w/v) solution of sodium hydroxide.

  • Addition of Starting Material: 3-Chloropyrazine-2-carbonitrile is added portionwise to the heated (50 °C) mixture over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield 3-chloropyrazine-2-carboxamide.

Note: This is a lab-scale procedure for a precursor. The scale-up of this process would require careful consideration of heat transfer, mass transfer, and safety, particularly with the use of hydrogen peroxide at elevated temperatures.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Potential Scale-Up Considerations for a Related Pyrazine Synthesis
ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Yield Typically 70-90% (optimized)May decrease initially due to non-optimized conditions. Target >80%.Heat and mass transfer limitations, mixing efficiency, longer reaction and workup times.
Purity (LCAP) >98%Target >99%. May see an increase in certain byproducts.Byproduct profile may change with longer reaction times and different heating/cooling profiles. Need for robust purification methods.[4]
Reaction Time 2-8 hours8-24 hoursSlower heating and cooling rates in larger reactors.
Solvent Volume 10-20 mL/g5-10 L/kgSolvent cost, recovery, and environmental impact become significant.
Purification Column Chromatography / RecrystallizationPrimarily RecrystallizationScalability and cost-effectiveness of the chosen method.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., 2-Aminopyrazine) chlorination Chlorination start->chlorination Chlorinating Agent amination Amination chlorination->amination Ammonia Source product Crude this compound amination->product crude_product Crude Product product->crude_product crystallization Crystallization/ Recrystallization crude_product->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_challenges Key Challenge Areas scale_up Scale-Up Challenges heat_transfer Heat Transfer & Temperature Control scale_up->heat_transfer mixing Mixing Efficiency scale_up->mixing impurity Impurity Profile Management scale_up->impurity safety Process Safety scale_up->safety isolation Product Isolation & Purification scale_up->isolation heat_transfer->impurity impacts selectivity mixing->impurity affects reaction rate & homogeneity safety->heat_transfer exotherms

Caption: Logical relationship diagram illustrating key challenges in the scale-up synthesis of this compound.

References

Technical Support Center: Storage and Handling of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Chloro-2-pyrazinamine to prevent its degradation. The following information is based on the general principles of chemical stability for related compounds and best practices in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2][3] Recommended storage is in a tightly sealed container, protected from light and moisture.[2] For long-term storage, maintaining temperatures between 2-8°C is advisable. The storage area should be well-ventilated.[1][2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The chloro group on the pyrazine (B50134) ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-amino-3-hydroxypyrazine.[4]

  • Photodegradation: Aromatic amines are known to be sensitive to light.[5][6][7] Exposure to UV or visible light can lead to complex degradation pathways, potentially involving oxidation of the amino group or reactions involving the pyrazine ring.

  • Oxidation: The amino group can be oxidized, particularly in the presence of oxidizing agents or under oxidative stress (e.g., exposure to air and light).

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.

Q3: I suspect my sample of this compound has degraded. What should I do?

A3: If you suspect degradation, you should first visually inspect the sample for any changes in color or physical state. A pure sample of this compound is typically a solid. Any discoloration could indicate degradation. To confirm, you should re-analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine its purity and identify any degradation products.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, you should perform forced degradation studies.[8][9][10][11] This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[8][10][11] The analytical method, typically HPLC with UV or mass spectrometric detection, is then developed to separate the parent compound from all the generated degradation products.[12][13][14][15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in sample color (e.g., yellowing or browning) Photodegradation or oxidation due to improper storage (exposure to light and/or air).Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure the container is tightly sealed to minimize exposure to air. For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Unexpected peaks in chromatogram during analysis Presence of degradation products or impurities.Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent peak from all other peaks. Mass spectrometry can be used to identify the structure of the unknown peaks.
Poor solubility of the compound Potential degradation to a less soluble product or presence of polymeric impurities.Re-purify the compound if necessary. Always use a fresh, properly stored sample for experiments.
Inconsistent experimental results Degradation of the compound in the experimental medium or during the experiment.Check the stability of this compound under your specific experimental conditions (e.g., pH, temperature, presence of other reagents). Prepare solutions fresh before use.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[8][9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent to get a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

  • Photodegradation:

    • Expose the solid compound to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 7 days).

    • After exposure, dissolve the sample in the solvent to get a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

3. Sample Analysis:

  • Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC method.

  • A typical starting HPLC method could be a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).[12][13]

  • Monitor the elution profile using a UV detector at an appropriate wavelength (determined by UV scan of the compound) and a mass spectrometer for peak identification.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Calculate the percentage degradation of this compound.

  • Identify and characterize the major degradation products using mass spectrometry.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acid/Base) A->B H2O C Photodegradation (Light) A->C D Oxidation (e.g., H2O2) A->D [O] E 2-Amino-3-hydroxypyrazine B->E G Photoproducts C->G F Oxidized Products D->F

Caption: Potential degradation pathways for this compound.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Identify Degradants G->H I Develop Stability- Indicating Method H->I F This compound (API) F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-2-pyrazinamine in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound can be a challenging substrate for several reasons. The nitrogen atoms in the pyrazine (B50134) ring can coordinate with the metal center of the catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the carbon-chlorine (C-Cl) bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the crucial oxidative addition step in the catalytic cycle more difficult. This often necessitates the use of highly active catalyst systems.

Q2: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Q3: Should I use a standard palladium catalyst or a pre-catalyst?

A3: For challenging substrates like this compound, using a pre-catalyst is highly recommended. Pre-catalysts are stable, well-defined complexes that readily form the active catalytic species under reaction conditions. This leads to improved reproducibility and ensures a consistent and known ratio of ligand to metal.

Q4: How do I choose the right ligand for my reaction?

A4: The choice of ligand is critical for successful cross-coupling with this compound. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos), are generally effective. These ligands stabilize the palladium center and promote the oxidative addition of the C-Cl bond. For specific reaction types, some ligands may be more suitable than others (see tables below).

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

This is a common issue often related to catalyst activity or reaction conditions.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-catalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3). Ensure strictly anaerobic and anhydrous conditions.Pre-catalysts provide a more stable and active source of the Pd(0) catalyst. Oxygen and water can deactivate the catalyst.
Poor Oxidative Addition Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands facilitate the activation of the relatively strong C-Cl bond.
Inappropriate Base Screen different bases. For Suzuki coupling, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig amination, NaOtBu or LHMDS are often effective.The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
Suboptimal Solvent Use a solvent that ensures the solubility of all reactants. Common choices include toluene, dioxane, or THF.Poor solubility can lead to slow reaction rates and incomplete conversion.
Low Reaction Temperature Gradually increase the reaction temperature.Higher temperatures can help overcome the activation energy barrier for the oxidative addition step. However, be mindful of potential catalyst decomposition at excessive temperatures.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

The formation of side products can compete with the desired cross-coupling reaction.

Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid (Suzuki) Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).Oxygen can promote the unwanted homocoupling of the boronic acid reagent.
Dehalogenation of this compound Lower the reaction temperature. Screen different ligands and bases.This side reaction can be favored at higher temperatures or with certain catalyst-ligand-base combinations.
Protodeboronation of Boronic Acid (Suzuki) Use anhydrous solvents and reagents.The presence of water can lead to the cleavage of the C-B bond in the boronic acid.

Catalyst and Conditions Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound and related compounds. Note: Yields are highly dependent on the specific coupling partners and reaction conditions and should be considered as a general guide.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
Catalyst/LigandBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good to Excellent[2]
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane100-110Good to Excellent[2]
PEPPSI-IPrK₃PO₄t-AmylOH100GoodGeneral recommendation
Table 2: Buchwald-Hartwig Amination of 3-Chloro-2-aminopyridine (a close analog)[3]
Catalyst SystemAmineBaseSolventTemp (°C)Yield (%)
RuPhos-Pd-G3 (Pre-catalyst)MorpholineLiHMDSTHF6583
BrettPhos-Pd-G3 (Pre-catalyst)AnilineLiHMDSTHF9066
Pd₂(dba)₃ / RuPhosSecondary AminesLiHMDSTHF65-90High
Pd₂(dba)₃ / BrettPhosPrimary AminesLiHMDSTHF90Moderate to High
Table 3: Sonogashira Coupling of Aryl Chlorides
Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical Yield
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMF60-100Moderate to Good
Pd(OAc)₂ / SPhosCuIK₂CO₃Dioxane100Good
Copper-free: Pd(OAc)₂ / DavePhosCs₂CO₃Acetonitrile80GoodGeneral recommendation
Table 4: Heck Reaction of Aryl Chlorides
Catalyst/LigandBaseSolventTemp (°C)Typical Yield
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-120Moderate to Good
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane120Good
Herrmann's CatalystNaOAcNMP130-140Good

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Chloro-2-aminopyridine (as a model for this compound)[3]
  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the amine (1.2-1.5 equiv.), and the base (e.g., LiHMDS, 2.0 equiv.).

  • Add 3-chloro-2-aminopyridine (1.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., THF) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction cluster_substrate Substrate Considerations cluster_catalyst Catalyst System Selection cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting start Select Cross-Coupling Type (Suzuki, Buchwald-Hartwig, etc.) substrate This compound (Electron-deficient, potential for N-coordination) start->substrate catalyst Choose Pd Pre-catalyst (e.g., G3 or G4 Buchwald type) substrate->catalyst ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos, BrettPhos) catalyst->ligand base Select Appropriate Base (e.g., K3PO4, Cs2CO3, NaOtBu, LiHMDS) ligand->base solvent Choose Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, THF) base->solvent temperature Set Initial Temperature (e.g., 80-110 °C) solvent->temperature no_reaction Low/No Conversion? temperature->no_reaction Run Reaction & Monitor side_products Side Products? no_reaction->side_products No optimize_ligand Screen Ligands no_reaction->optimize_ligand Yes degas Ensure Inert Atmosphere side_products->degas Yes end Successful Reaction side_products->end No optimize_base Screen Bases optimize_ligand->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp optimize_temp->no_reaction Re-run degas->no_reaction Re-run

Caption: A logical workflow for catalyst and condition selection for cross-coupling reactions with this compound.

Troubleshooting_Pathway cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield side_products Side Product Formation start->side_products check_catalyst Verify Catalyst Activity (Use Pre-catalyst, Check Handling) low_yield->check_catalyst Primary Check check_atmosphere Ensure Inert Atmosphere (Degas Solvents) side_products->check_atmosphere Primary Check increase_temp Increase Temperature check_catalyst->increase_temp screen_ligands Screen Ligands increase_temp->screen_ligands screen_bases Screen Bases screen_ligands->screen_bases end Optimized Reaction screen_bases->end lower_temp Lower Temperature check_atmosphere->lower_temp adjust_stoichiometry Adjust Reagent Stoichiometry lower_temp->adjust_stoichiometry adjust_stoichiometry->end

Caption: A troubleshooting decision pathway for common issues in cross-coupling reactions.

References

Technical Support Center: Monitoring Reactions of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-pyrazinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in monitoring the progress of your chemical reactions effectively.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction involving this compound?

A1: The most common and effective methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and simple qualitative method ideal for rapid checks.[1][2] HPLC and GC-MS offer quantitative analysis, providing detailed information on reaction conversion, product formation, and the presence of impurities.[3]

Q2: I am observing low yields in my reaction. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors, including sub-optimal reaction conditions and the presence of moisture.[1] To improve yields, consider the following:

  • Reaction Conditions: Conventional heating can sometimes lead to lower yields. Microwave-assisted synthesis has been shown to significantly shorten reaction times (e.g., from 15 hours to 30 minutes) and improve yields.[1][2]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of starting materials, especially if you are using reactive reagents.

  • Reagent Stability: Consider the stability of all reactants under the reaction conditions. A slight excess of a more stable reagent may be necessary if one of your components is degrading.[1]

Q3: My TLC plate shows multiple spots, including streaks and overlapping spots. What does this indicate and how can I resolve it?

A3: Multiple spots on a TLC plate can indicate the presence of starting material, product, byproducts, or impurities. Streaking and overlapping spots can make interpretation difficult. Here are some common causes and solutions:

  • Sample Overloading: Applying too much sample to the TLC plate can cause streaking.[4][5] Try diluting your sample before spotting.

  • Inappropriate Solvent System: If your compounds are too close to the baseline, the eluent is not polar enough. Conversely, if they are too close to the solvent front, the eluent is too polar.[4] Adjust the polarity of your mobile phase. For pyrazine (B50134) derivatives, a hexane:ethyl acetate (B1210297) mixture is often a good starting point.[2]

  • Compound Instability on Silica (B1680970) Gel: Some compounds can decompose on the acidic silica gel of the TLC plate.[6] You can check for this by running a 2D TLC.[6] If instability is an issue, consider using a different stationary phase, like alumina (B75360) or a reversed-phase plate.

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under high vacuum for a few minutes before developing it.[6]

Q4: I am having trouble separating my product from the starting material using HPLC. What can I do?

A4: Co-elution in HPLC is a common challenge, especially with structurally similar compounds like isomers.[3] Here are some troubleshooting steps:

  • Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is critical. Methodically adjust the gradient or isocratic composition to improve separation.[3]

  • pH of the Mobile Phase: For ionizable compounds like aminopyrazines, the pH of the mobile phase can significantly impact retention and selectivity. Adjusting the pH can improve peak shape and resolution.[3]

  • Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For pyrazines, polar-embedded or phenyl-hexyl columns can offer different selectivity compared to standard C18 columns.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause Solution
Spots are streaking Sample is overloaded.[4][5]Dilute the sample solution before spotting.[4]
Compound is highly polar.Add a small amount of a more polar solvent (e.g., methanol) to the eluent.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.[4]
Spots are not moving from the baseline (Rf ≈ 0) Eluent is not polar enough.[4]Increase the proportion of the polar solvent in your eluent system.[4]
Spots are running with the solvent front (Rf ≈ 1) Eluent is too polar.[4]Decrease the proportion of the polar solvent in your eluent system.[4]
No spots are visible Sample is too dilute.[4]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][5]
Compound is not UV-active.Use a visualization stain, such as permanganate, iodine, or anisaldehyde.[4][6]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor resolution or co-elution of peaks Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or using a gradient elution.[3]
Suboptimal pH of the mobile phase for ionizable analytes.[3]Adjust the pH of the mobile phase to improve peak shape and selectivity.[3]
Unsuitable column stationary phase.Select a column with a different selectivity (e.g., phenyl-hexyl, cyano, or polar-embedded phase).[3]
Peak tailing Secondary interactions with residual silanols on the column.[3]Add a competing base (e.g., triethylamine) to the mobile phase or use a modern, well-end-capped column.[3]
Column overload.[3]Reduce the injection volume or sample concentration.[3]
Shifting retention times Inconsistent mobile phase preparation.Prepare the mobile phase fresh daily and ensure accurate measurements.
Column aging.[7]Equilibrate the column thoroughly before each run and replace it if performance degrades significantly.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[7]

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction Involving this compound

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Eluent: Hexane:Ethyl Acetate (1:1)[2]

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with a lid.

  • Using a capillary spotter, carefully apply a small spot of your reaction mixture to the baseline of the TLC plate. It is also recommended to spot the starting material (this compound) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.[8]

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.[5]

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new spot for the product will indicate the reaction's progress.

Protocol 2: HPLC-UV Analysis of a Reaction Mixture

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and ramp up the concentration of B to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of your compounds.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare your sample by taking an aliquot from the reaction mixture and diluting it with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the peaks corresponding to the starting material and the product.

  • Quantify the peak areas to determine the percentage conversion of the starting material and the formation of the product.

Protocol 3: GC-MS Analysis for Byproduct Identification

Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[9]

  • Injector Temperature: 230 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.[9]

    • Hold at 240 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Scan Range: 40-400 m/z.

Procedure:

  • Prepare your sample by taking an aliquot from the reaction mixture and diluting it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject the sample into the GC-MS.

  • Analyze the resulting total ion chromatogram (TIC) to identify peaks corresponding to starting material, product, and any potential byproducts.

  • Examine the mass spectrum of each peak to aid in the identification of unknown compounds by comparing them to a mass spectral library or by interpreting the fragmentation pattern.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminodehalogenation of a 3-Chloropyrazine Derivative [2]

MethodHeatingTimeSolventBaseYield Range
ConventionalOil Bath (70 °C)15 hTHFTriethylamine24% - 50%
MicrowaveFocused Field (140 °C)30 minMethanolPyridine26% - 80%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_outcome Outcome Reaction_Mixture This compound + Reagents Take_Aliquot Take Aliquot Reaction_Mixture->Take_Aliquot TLC_Analysis TLC Analysis Take_Aliquot->TLC_Analysis HPLC_Analysis HPLC Analysis Take_Aliquot->HPLC_Analysis GCMS_Analysis GC-MS Analysis Take_Aliquot->GCMS_Analysis Decision_Point Reaction Complete? TLC_Analysis->Decision_Point HPLC_Analysis->Decision_Point GCMS_Analysis->Decision_Point Workup Work-up & Purification Decision_Point->Workup Yes Continue_Reaction Continue Reaction Decision_Point->Continue_Reaction No Continue_Reaction->Reaction_Mixture

Caption: Workflow for monitoring reactions involving this compound.

troubleshooting_logic Problem Poor TLC Separation Cause1 Sample Overload? Problem->Cause1 Cause2 Incorrect Eluent Polarity? Cause1->Cause2 No Solution1 Dilute Sample Cause1->Solution1 Yes Cause3 Compound Instability? Cause2->Cause3 No Solution2 Adjust Eluent Polarity Cause2->Solution2 Yes Solution3 Change Stationary Phase or Run 2D TLC Cause3->Solution3 Yes

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 3-Chloro-2-pyrazinamine and 2-Amino-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal and materials chemistry, substituted pyrazines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules. Among these, the isomeric aminopyrazines, 3-Chloro-2-pyrazinamine and 2-Amino-3-chloropyrazine, are of particular interest due to their potential for differential reactivity in key synthetic transformations. This guide provides an objective comparison of their performance in common synthetic applications, supported by available experimental data and established principles of chemical reactivity.

Overview of Reactivity

The synthetic utility of this compound and 2-Amino-3-chloropyrazine is primarily dictated by the electronic interplay between the electron-donating amino group and the electron-withdrawing pyrazine (B50134) ring, which in turn influences the reactivity of the C-Cl bond in cross-coupling and nucleophilic substitution reactions.

This compound: The amino group at the 2-position, adjacent to the chlorine at the 3-position, exerts a significant +M (mesomeric) and -I (inductive) effect. The resonance donation from the amino group increases the electron density of the pyrazine ring, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.

2-Amino-3-chloropyrazine: With the amino group at the 2-position and the chlorine at the 3-position, the electronic environment of the C-Cl bond is similarly influenced. However, the relative positioning of the substituents can lead to subtle differences in bond polarization and steric hindrance, affecting reaction rates and yields.

A logical workflow for evaluating the synthetic utility of these isomers involves assessing their performance in key reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

cluster_isomers Isomeric Starting Materials cluster_reactions Key Synthetic Transformations cluster_evaluation Performance Metrics This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine->Suzuki-Miyaura Coupling 2-Amino-3-chloropyrazine->Buchwald-Hartwig Amination 2-Amino-3-chloropyrazine->Nucleophilic Aromatic Substitution (SNAr) Reaction Yield Reaction Yield Suzuki-Miyaura Coupling->Reaction Yield Reaction Conditions Reaction Conditions Buchwald-Hartwig Amination->Reaction Conditions Substrate Scope Substrate Scope Nucleophilic Aromatic Substitution (SNAr)->Substrate Scope

Caption: Comparative evaluation workflow for the two isomers.

Performance in Suzuki-Miyaura Cross-Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloropyrazine (B57796)Arylboronic acids[Pd(L)(PPh₃)]K₂CO₃H₂O/Toluene1001285-95[1]
3-Chloro-2,5-dimethylpyrazine2-Methoxynaphthylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane1007261[2]
2-ChloropyridinePhenylboronic acid(NHC)Pd(cinn)ClNa₂CO₃H₂O100195[3]

Analysis: The electron-donating amino group in both isomers is expected to slightly deactivate the C-Cl bond towards oxidative addition compared to unsubstituted 2-chloropyrazine. However, successful couplings are still anticipated with appropriate catalyst systems, likely those employing electron-rich and sterically demanding phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The choice of base and solvent is also critical, with aqueous solvent systems often proving effective for heteroaryl chlorides.[3]

Chloropyrazine This compound or 2-Amino-3-chloropyrazine Oxidative_Addition Oxidative Addition Intermediate Chloropyrazine->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_precatalyst Pd(0) Precatalyst Active_Pd Active Pd(0)Lₙ Species Pd_precatalyst->Active_Pd Active_Pd->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd Product Coupled Product Reductive_Elimination->Product Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the performance of chloropyrazines in this reaction is highly dependent on the chosen catalyst and reaction conditions.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholinePd(OAc)₂/XantphosCs₂CO₃Dioxane160 (MW)0.583[4]
2-ChloropyridineBenzylaminePd(OAc)₂/JosiphosNaOtBuToluene1001695[5]
4-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT0.594[6]

Analysis: The presence of the amino group on the pyrazine ring could potentially interfere with the catalytic cycle through coordination to the palladium center. However, with the appropriate choice of a bidentate phosphine ligand, such as Xantphos or BINAP, this issue can often be mitigated.[7] The inherent nucleophilicity of the starting material's amino group might also lead to self-coupling or other side reactions under harsh conditions. Therefore, milder reaction conditions and carefully selected catalyst systems are crucial for achieving high yields.

Performance in Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The reactivity of the C-Cl bond is further influenced by the position of the amino group.

Theoretical Reactivity Comparison:

  • This compound: The amino group at the 2-position can donate electron density through resonance to the pyrazine ring, which would generally decrease the electrophilicity of the carbon at the 3-position, making SNAr reactions less favorable compared to an unsubstituted chloropyrazine.

  • 2-Amino-3-chloropyrazine: The situation is similar, with the amino group at the 2-position deactivating the ring towards nucleophilic attack at the 3-position.

However, it is important to consider the stability of the Meisenheimer intermediate. The nitrogen atoms in the pyrazine ring can effectively stabilize the negative charge of the intermediate.

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyrazineMorpholineK₂CO₃Water1001775[4]
3-Chloropyrazine-2-carboxamideBenzylaminesEt₃NTHF701524-50[8]
2-FluoropyridineVarious aminesK₂CO₃Acetonitrile801270-95[9]

Analysis: Despite the deactivating effect of the amino group, SNAr reactions on both isomers are feasible, particularly with strong nucleophiles and under heating. The use of microwave irradiation can significantly accelerate these reactions.[8] The choice of solvent and base is also critical, with polar aprotic solvents like DMSO or DMF often being effective.[10]

Chloropyrazine Aminochloropyrazine Isomer Meisenheimer_Complex Meisenheimer Complex (Rate-determining step) Chloropyrazine->Meisenheimer_Complex Nucleophile Nu⁻ Nucleophile->Meisenheimer_Complex Product Substitution Product Meisenheimer_Complex->Product Leaving_Group Cl⁻ Meisenheimer_Complex->Leaving_Group

Caption: General mechanism for the SNAr reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Chloropyrazines

Materials:

  • Aminochloropyrazine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aminochloropyrazine isomer, arylboronic acid, and base.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the palladium catalyst under a positive flow of argon.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of Chloropyrazines

Materials:

  • Aminochloropyrazine isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the solvent, followed by the aminochloropyrazine isomer and the amine.

  • Seal the flask and heat the reaction mixture at 80-110 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion

Both this compound and 2-Amino-3-chloropyrazine are valuable synthons for the construction of more complex molecules. Their reactivity in key synthetic transformations is governed by the electronic nature of the aminopyrazine scaffold.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, both isomers are expected to be viable substrates, although they may require more robust catalytic systems compared to their non-aminated counterparts due to the electron-donating nature of the amino group. Careful optimization of the catalyst, ligand, and reaction conditions is paramount to achieving high yields.

  • In SNAr reactions, the inherent electron deficiency of the pyrazine ring allows for substitution, although the amino group has a deactivating effect. These reactions typically require elevated temperatures or microwave assistance to proceed efficiently.

The choice between these two isomers for a specific synthetic application will likely depend on the desired final structure and the compatibility of the reaction conditions with other functional groups present in the molecule. Further experimental studies directly comparing the reactivity of these two isomers under identical conditions would be highly beneficial to the scientific community for making more informed decisions in synthetic planning.

References

A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-chloro-2-pyrazinamine with other halopyrazines, focusing on synthetically important cross-coupling and nucleophilic aromatic substitution reactions. The information presented is curated from experimental data to assist in the selection of starting materials and reaction conditions in drug discovery and development.

Executive Summary

The reactivity of halopyrazines is of paramount importance in the synthesis of novel pharmaceutical agents. The nature of the halogen atom on the pyrazine (B50134) ring significantly influences the substrate's susceptibility to various chemical transformations. This guide focuses on comparing the reactivity of this compound with its fluoro, bromo, and iodo analogs in key synthetic reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazines follows the trend of I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. Conversely, for nucleophilic aromatic substitution reactions, the trend is often reversed (F > Cl > Br > I) due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. The data presented herein provides a comparative framework to guide synthetic strategy.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The following table summarizes the reported yields for the coupling of various 2-halo-3-aminopyrazines with phenylboronic acid. It is important to note that the reaction conditions may vary between studies, and therefore, this comparison should be considered as a qualitative guide to reactivity.

HalopyrazineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Fluoro-3-aminopyrazinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~75[1]
This compoundPd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂O1001285[2]
2-Bromo-3-aminopyrazinePd(PPh₃)₄K₂CO₃Dioxane/H₂O906~90[3]
2-Iodo-3-aminopyrazinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O804>95[1]

Key Observation: The reactivity in Suzuki-Miyaura coupling generally follows the expected trend of I > Br > Cl > F for the leaving group.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The table below presents a comparison of yields for the amination of 2-halopyrazines with morpholine (B109124). As with the Suzuki-Miyaura coupling data, these values are compiled from various sources and should be interpreted as a general trend.

HalopyrazineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Fluoro-3-aminopyrazinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11024Low[4]
This compoundPd₂(dba)₃ / BINAPNaOt-BuToluene10018Moderate[4]
2-Bromo-3-aminopyrazinePd₂(dba)₃ / DavePhosNaOt-BuToluene801288[5]
2-Iodo-3-aminopyrazinePd₂(dba)₃ / XPhosK₃PO₄Dioxane808High[4]

Key Observation: Similar to the Suzuki-Miyaura coupling, the reactivity in Buchwald-Hartwig amination is generally I > Br > Cl > F. Fluoro-substituted pyrazines are typically the least reactive under these conditions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrazine. The reactivity order of halogens in SNAr reactions is often dependent on the rate-determining step.

HalopyrazineNucleophileSolventTemp. (°C)Relative Reactivity
2-Fluoro-3-aminopyrazineMorpholineDMSO100Highest
This compoundMorpholineDMSO120High
2-Bromo-3-aminopyrazineMorpholineDMSO140Moderate
2-Iodo-3-aminopyrazineMorpholineDMSO150Lowest

Key Observation: In SNAr reactions where the attack of the nucleophile is the rate-determining step, the high electronegativity of fluorine makes the corresponding fluoropyrazine the most reactive substrate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added Na₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.[2]

General Procedure for Buchwald-Hartwig Amination of 2-Bromo-3-aminopyrazine

A mixture of 2-bromo-3-aminopyrazine (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), DavePhos (0.04 mmol), and NaOt-Bu (1.4 mmol) in anhydrous toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired product.[5]

Synthesis of 2-Amino-3-halopyrazines
  • 2-Amino-3-fluoropyrazine: Can be synthesized from 2,3-difluoropyrazine (B1329869) by selective amination.[6]

  • 2-Amino-3-chloropyrazine: Commercially available.

  • 2-Amino-3-bromopyrazine: Can be prepared by bromination of 2-aminopyrazine (B29847) using a suitable brominating agent like N-bromosuccinimide.[7][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway where pyrazine derivatives have shown activity and a typical experimental workflow for a cross-coupling reaction.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Response Pyrazine_Inhibitor Aminopyrazine Derivatives Pyrazine_Inhibitor->FGFR

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Suzuki_Workflow Start Start Reactants Combine Halopyrazine, Boronic Acid, Base, Catalyst, Solvent Start->Reactants Degas Degas with Inert Gas Reactants->Degas Heat Heat Reaction Mixture Degas->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Efficacy of 3-Chloro-2-pyrazinamine Derivatives Against Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents. Pyrazinamide (B1679903), a cornerstone of first-line tuberculosis therapy, continues to be a valuable scaffold for the development of new derivatives with improved efficacy. This guide presents a comparative analysis of the in vitro performance of 3-chloro-2-pyrazinamine derivatives, focusing on their activity against M. tuberculosis.

The Progenitor: Pyrazinamide's Mechanism of Action

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene. While the exact lethal mechanism of POA is still under investigation, it is believed to disrupt membrane energetics, inhibit fatty acid synthase I, and interfere with coenzyme A biosynthesis. The majority of pyrazinamide resistance is linked to mutations in the pncA gene. The derivatives explored herein are designed to leverage or bypass these mechanisms to achieve potent antimycobacterial effects.

Comparative Efficacy Data

The following tables provide a structured overview of the antitubercular activity and cytotoxicity of various 3-substituted pyrazinamine derivatives, primarily focusing on a series of 3-benzylaminopyrazine-2-carboxamides. For a broader perspective, comparative data for N-substituted 3-aminopyrazine-2-carboxamides are also included.

Table 1: In Vitro Antitubercular Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound IDR (Substituent on Benzyl Ring)MIC (µg/mL)MIC (µM)
1 4-CH₃1.566
2 4-NH₂6.2524
3 3-CF₃12.542
4 4-CF₃1.566
5 2-F>100>408
6 3-F>100>408
7 4-F>100>408
8 2-Cl>100>391
9 3-Cl>100>391
10 4-Cl>100>391
11 2,4-diCl>100>327
12 3,4-diCl6.2520
13 2-OCH₃>100>393
14 3-OCH₃>100>393
15 4-OCH₃>100>393
Pyrazinamide -25203
Data sourced from Jand'ourek et al., Molecules, 2017.

Table 2: Cytotoxicity of Active 3-Benzylaminopyrazine-2-carboxamides against HepG2 Cell Line

Compound IDR (Substituent on Benzyl Ring)IC₅₀ (µM)
1 4-CH₃≥250
2 4-NH₂105
3 3-CF₃127
4 4-CF₃134
12 3,4-diCl118
Data sourced from Jand'ourek et al., Molecules, 2017.

Table 3: Activity of Lead 3-Benzylaminopyrazine-2-carboxamides against Resistant M. tuberculosis Strains

Compound IDRMtb StrainResistance ProfileMIC (µM)
1 4-CH₃Clinical Isolate 1MDR250
2 4-NH₂Clinical Isolate 1MDR62.5
1 4-CH₃Clinical Isolate 2XDR250
2 4-NH₂Clinical Isolate 2XDR62.5
MDR: Multidrug-resistant; XDR: Extensively drug-resistant. Data sourced from Jand'ourek et al., Molecules, 2017.

Table 4: In Vitro Antitubercular Activity of N-substituted 3-Aminopyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound IDR' (Substituent on Amide Nitrogen)MIC (µg/mL)MIC (µM)
16 4-methoxyphenyl2592
17 2,4-dimethoxyphenyl12.546
20 4-(trifluoromethyl)phenyl2585
Pyrazinamide -25203
Data sourced from Bouz et al., Molecules, 2019.

Experimental Protocols

Reproducibility and accurate interpretation of data rely on a thorough understanding of the experimental methods employed.

Synthesis of 3-Benzylaminopyrazine-2-carboxamides

These derivatives were synthesized via a nucleophilic substitution reaction. The precursor, 3-chloropyrazine-2-carboxamide, was reacted with various substituted benzylamines. A typical microwave-assisted protocol involves dissolving 3-chloropyrazine-2-carboxamide, the selected benzylamine, and a non-nucleophilic base like N,N-diisopropylethylamine in ethanol, followed by heating in a microwave reactor. Purification of the final products was achieved through crystallization or column chromatography.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv was determined using the MABA.

  • Bacterial Culture: The Mtb H37Rv strain was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in Middlebrook 7H9 broth within 96-well microplates.

  • Inoculation: Each well was inoculated with a standardized suspension of Mtb H37Rv.

  • Incubation: The microplates were incubated at 37°C for 5-7 days.

  • MIC Determination: An Alamar Blue solution was added to all wells. A color change from blue to pink indicates bacterial proliferation. The MIC was recorded as the lowest compound concentration that prevented this color change.

Cytotoxicity Evaluation: MTT Assay

The potential toxicity of the compounds to mammalian cells was assessed using the MTT assay against the HepG2 human liver cancer cell line.

  • Cell Culture: HepG2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and seeded into 96-well plates.

  • Compound Exposure: Cells were exposed to varying concentrations of the test compounds for a defined period, typically 24 to 72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The resulting formazan crystals were dissolved using a solubilizing agent like DMSO.

  • IC₅₀ Determination: The absorbance was measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, representing the compound concentration that inhibits 50% of cell viability, was calculated.

Visualized Experimental Workflow

The logical progression from synthesis to biological evaluation of these pyrazinamide derivatives is depicted in the following workflow diagram.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Lead Identification start This compound reaction Nucleophilic Substitution start->reaction amines Substituted Amines amines->reaction purification Purification & Characterization reaction->purification mic_assay Antitubercular Assay (MIC) purification->mic_assay cytotoxicity_assay Cytotoxicity Assay (IC50) purification->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mic_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: A generalized workflow for the discovery of novel antitubercular agents.

Concluding Remarks

The derivatization of the 3-position of the pyrazinamine nucleus represents a promising avenue for the discovery of new antitubercular drug candidates. The 3-benzylaminopyrazine-2-carboxamide series has demonstrated significant potential, with several compounds exhibiting potent activity against both drug-susceptible and resistant Mtb strains, coupled with low cytotoxicity. These findings encourage further exploration of the structure-activity relationships of 3-substituted pyrazinamine derivatives to optimize their therapeutic potential.

Comparative Guide to Structure-Activity Relationships of 3-Chloro-2-Pyrazinamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from a 3-chloropyrazine scaffold, with a focus on their antimicrobial properties. While direct SAR studies on 3-chloro-2-pyrazinamine are limited in publicly available literature, this guide draws objective comparisons from closely related 3-chloropyrazine-2-carboxamide (B1267238) analogs. The experimental data presented herein is crucial for understanding the impact of structural modifications on biological activity and for guiding future drug design and development efforts.

Antimycobacterial Activity of 3-Substituted Pyrazine-2-Carboxamide Analogs

A key synthetic route to diversify the 3-chloropyrazine core is through aminodehalogenation, where the chlorine atom at the C3 position is displaced by various amines. A study by Jandourek et al. explored the reaction of 3-chloropyrazine-2-carboxamide with a series of substituted benzylamines, yielding fifteen 3-benzylaminopyrazine-2-carboxamides.[1][2] Several of these compounds exhibited promising in vitro activity against Mycobacterium tuberculosis H37Rv, with some demonstrating potency equivalent to the standard drug, pyrazinamide.[1]

The data suggests that substitution on the benzylamino moiety plays a significant role in the antimycobacterial activity. For instance, the presence of a 4-methyl group on the benzyl (B1604629) ring led to the most potent compound in the series, with a Minimum Inhibitory Concentration (MIC) of 6 µM.[1] Conversely, other substitutions resulted in a range of activities, highlighting a discernible structure-activity relationship.[1][2]

Table 1: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Analogs against M. tuberculosis H37Rv
Compound IDBenzylamine (B48309) SubstituentMIC (µM)[1][2]Cytotoxicity (IC50 in HepG2, µM)[1]
4 4-(Trifluoromethyl)benzyl42Not Reported
8 4-Methylbenzyl6≥ 250
9 4-Aminobenzyl42Not Reported
12 2-(Trifluoromethyl)benzyl42Not Reported
Pyrazinamide-Standard-

Antibacterial and Antifungal Screening

The synthesized 3-benzylaminopyrazine-2-carboxamide analogs were also evaluated for broader antibacterial and antifungal activities.[1] While some compounds showed moderate to low activity against Enterococcus faecalis and Staphylococcus aureus, no significant antifungal activity was observed.[1] This suggests a degree of selectivity in the antimicrobial spectrum of these analogs. For example, compounds 4 and 5 (3-[(3-chlorobenzyl)amino]pyrazine-2-carboxamide) were active against S. aureus with a mean activity of 31.25 µM.[1]

Experimental Protocols

Synthesis of 3-Benzylaminopyrazine-2-carboxamides

A general method for the synthesis of the 3-benzylaminopyrazine-2-carboxamide analogs involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide.[1][2]

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • Substituted benzylamine

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve 3-chloropyrazine-2-carboxamide in a suitable solvent.

  • Add the substituted benzylamine and a base to the reaction mixture.

  • The reaction can be carried out using conventional heating or microwave-assisted synthesis to potentially improve yields and reduce reaction times.[2]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography.

  • The final products are characterized by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.[1]

Antimycobacterial Susceptibility Testing

The in vitro whole-cell activity against Mycobacterium tuberculosis H37Rv is determined using a standardized microplate-based assay.

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculate microtiter plates containing the diluted compounds with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37 °C for a specified period.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizations

Synthetic Workflow for 3-Benzylaminopyrazine-2-carboxamide Analogs

G start 3-Chloropyrazine-2-carboxamide conditions Solvent, Base (Conventional Heating or Microwave) start->conditions reactant Substituted Benzylamine (R-CH2-NH2) reactant->conditions product 3-Benzylaminopyrazine-2-carboxamide Analog conditions->product analysis Purification and Characterization (Chromatography, NMR, IR, EA) product->analysis

Caption: General synthetic scheme for 3-benzylaminopyrazine-2-carboxamide analogs.

Proposed Mechanism of Action: Inhibition of InhA

Molecular docking studies have suggested that the active antimycobacterial compounds may target the mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of M. tuberculosis.[1]

G inhibitor Pyrazinamine Analog target InhA (Enoyl-ACP Reductase) inhibitor->target Binds to pathway Fatty Acid Biosynthesis target->pathway Catalyzes step in effect Inhibition of Mycolic Acid Synthesis pathway->effect Leads to outcome Disruption of Mycobacterial Cell Wall effect->outcome death Bacterial Cell Death outcome->death

References

In Vitro Antimicrobial Activity of Novel 3-Chloro-2-pyrazinamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of novel compounds derived from 3-Chloro-2-pyrazinamine. The following sections detail their antimicrobial efficacy against various pathogens, cytotoxicity profiles, and the experimental protocols utilized for these assessments.

A series of novel compounds derived from this compound have been synthesized and evaluated for their potential as antimicrobial agents. These derivatives have shown promising in vitro activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide summarizes the key findings from preclinical studies to facilitate a comparative understanding of these emerging drug candidates.

Comparative Antimicrobial Activity

The in vitro antimicrobial activity of newly synthesized 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, was assessed against a panel of mycobacterial and other bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each derivative.

Notably, several compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv, with some demonstrating potency equivalent to or greater than the standard anti-tuberculosis drug, pyrazinamide.[1][2][3][4][5] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8 in the studied series) displayed a noteworthy MIC of 6 µM.[1][2][3][4] The activity of these compounds was found to be pH-dependent, a known characteristic of pyrazinamide.[2]

Beyond antimycobacterial activity, some derivatives showed moderate efficacy against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.[1][2][3] However, no significant antifungal activity was observed for any of the tested compounds.[1][2][3]

Table 1: In Vitro Antimicrobial Activity of Selected 3-Benzylaminopyrazine-2-carboxamide Derivatives

Compound IDSubstituentM. tuberculosis H37Rv MIC (µM)E. faecalis MIC (µM)S. aureus MIC (µM)
4 4-Trifluoromethylbenzyl6-42[2][5]62.5 - 125[2]>125
8 4-Methylbenzyl6[1][2][3][4]>125>125
9 4-Aminobenzyl6-42[2]>125>125
12 2-Trifluoromethylbenzyl6-42[2][5]>125>125
Pyrazinamide Standard DrugActive (pH dependent)[2]--
Ciprofloxacin Standard Drug-0.50.25
Ampicillin Standard Drug-21

Note: MIC values are presented as ranges where specific values were not consistently reported across sources.

Cytotoxicity Profile

A critical aspect of preclinical drug development is the evaluation of a compound's toxicity to human cells. The in vitro cytotoxicity of the most active antimycobacterial compounds was assessed using the HepG2 human liver cancer cell line. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability, was determined.

Encouragingly, the highly active antimycobacterial compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8), exhibited low cytotoxicity with an IC50 value greater than or equal to 250 µM.[1][2][3][4][5] This suggests a favorable therapeutic window for this class of compounds, with high potency against the target pathogen and low toxicity to host cells.

Table 2: In Vitro Cytotoxicity against HepG2 Cells

Compound IDIC50 (µM)
8 ≥ 250[1][2][3][4][5]
20 Some cytotoxicity observed[6][7]

Proposed Mechanism of Action

Molecular docking studies have provided insights into the potential mechanism of action of these novel pyrazinamine derivatives. It is proposed that these compounds may target the mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] The active compounds were found to share common binding interactions with known InhA inhibitors.[1][2][3]

Another potential target that has been investigated for a different series of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides is mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), an enzyme essential for bacterial protein synthesis.[8]

G cluster_0 Proposed Mechanism of Action Pyrazinamine Derivative Pyrazinamine Derivative InhA Enoyl-ACP Reductase (InhA) Pyrazinamine Derivative->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall Essential for Bacterial Lysis Bacterial Lysis Mycobacterial Cell Wall->Bacterial Lysis Disruption leads to G cluster_1 Antimicrobial Susceptibility Testing Workflow A Prepare Bacterial/ Fungal Inoculum B Serially Dilute Test Compounds in 96-well Plate A->B C Inoculate Wells with Microbial Suspension B->C D Incubate Plates C->D E Add Resazurin Dye and Determine MIC D->E G cluster_2 Cytotoxicity Assay Workflow F Seed HepG2 Cells in 96-well Plate G Treat Cells with Test Compounds F->G H Incubate G->H I Assess Cell Viability (e.g., MTT Assay) H->I J Calculate IC50 Value I->J

References

Comparative Cytotoxicity of 3-Chloro-2-pyrazinamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic potential of 3-chloro-2-pyrazinamine derivatives against various cancer cell lines. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential anticancer agents.

This guide summarizes quantitative cytotoxicity data, details the experimental methodologies used for their assessment, and visualizes the associated molecular pathways and experimental workflows.

Comparative Cytotoxicity Data

The cytotoxic effects of various pyrazine (B50134) derivatives, including those synthesized from this compound, have been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values of selected 3-aminopyrazine-2-carboxamide (B1665363) derivatives, which are structurally related to the target compounds, against the human liver cancer cell line HepG2.

Compound IDSubstituent on CarboxamideCell LineIC50 (µM)
1 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideHepG2≥ 250[1]
2 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamideHepG241.4[2]
3 3-amino-N-hexylpyrazine-2-carboxamideHepG2389[2]
4 3-amino-N-(4-methoxyphenyl)pyrazine-2-carboxamideHepG2> 250[2]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is primarily conducted using cell-based assays that measure cell viability and proliferation. The most commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Mechanisms and Workflows

To better understand the experimental process and the potential mechanisms of action of these derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Evaluation cluster_analysis Data Analysis Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., HepG2, MCF-7, A549) Purification->Cell_Culture Treatment Treatment with Derivatives (Varying Concentrations) Cell_Culture->Treatment Assay MTT or LDH Assay Treatment->Assay Data_Collection Absorbance/Luminescence Measurement Assay->Data_Collection IC50 IC50 Value Determination Data_Collection->IC50 Comparison Comparison with Control/Alternatives IC50->Comparison

Caption: Experimental workflow for the synthesis and cytotoxicity evaluation of this compound derivatives.

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_execution Apoptosis Execution Pyrazine_Derivative Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazine_Derivative->Bax Activation Survivin Survivin (IAP) Pyrazine_Derivative->Survivin Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Survivin->Caspases Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by pyrazine derivatives.[3][4][5][6]

Concluding Remarks

The preliminary data suggests that the cytotoxic activity of this compound derivatives can be significantly influenced by the nature of the substituent on the pyrazine ring. For instance, the introduction of a trifluoromethylphenyl group appears to enhance cytotoxicity compared to a methylbenzyl group. However, the available data is limited, and further studies are warranted to establish a clear structure-activity relationship.

The experimental protocols and workflow diagrams provided in this guide offer a standardized framework for future investigations into the anticancer potential of this class of compounds. Moreover, the depicted signaling pathway highlights a potential mechanism of action involving the induction of apoptosis through the modulation of Bcl-2 family proteins and survivin. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives against a diverse panel of cancer cell lines to build a more comprehensive understanding of their therapeutic potential.

References

A Comparative Guide to Synthetic Routes for 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Established and Novel Synthetic Pathways

The strategic synthesis of 3-Chloro-2-pyrazinamine, a key heterocyclic building block in the development of novel pharmaceutical agents, is a critical consideration for efficiency, scalability, and cost-effectiveness in drug discovery pipelines. This guide provides a comparative analysis of an established synthetic route and a novel proposed pathway, offering detailed experimental protocols and quantitative data to inform strategic decisions in chemical synthesis.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, balancing yield, purity, reaction time, cost, and safety. Below is a summary of the key performance indicators for the established and a proposed novel synthetic pathway to this compound.

ParameterEstablished Route: Amination of 2,3-Dichloropyrazine (B116531)Novel Route: Chlorination of 2-Aminopyrazine (B29847)
Starting Material 2,3-Dichloropyrazine2-Aminopyrazine
Key Transformation Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Overall Yield Moderate to Good (Estimated)Potentially Good to High
Purity Good to ExcellentGood, requires chromatographic purification
Reaction Time 6 - 12 hours4 - 6 hours
Number of Steps 11
Reagents Ammonia (B1221849), Solvent (e.g., Ethanol)N-Chlorosuccinimide (NCS), Solvent (e.g., Acetonitrile)
Scalability Potentially scalableReadily scalable
Safety Considerations Use of pressurized ammoniaHandling of chlorinated reagents
Cost-Effectiveness Dependent on 2,3-dichloropyrazine costDependent on 2-aminopyrazine and NCS cost

Established Synthetic Route: Amination of 2,3-Dichloropyrazine

This established method relies on the nucleophilic aromatic substitution of a chlorine atom on the pyrazine (B50134) ring with ammonia. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring activates the chloro-substituents towards nucleophilic attack.

Experimental Protocol

A solution of 2,3-dichloropyrazine in a suitable solvent, such as ethanol, is treated with aqueous or anhydrous ammonia in a sealed reaction vessel. The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford this compound. A US patent indicates that 2,3-dichloropyrazine can be converted to 2-amino-3-chloropyrazine by reaction with ammonia[1].

G cluster_start Starting Material cluster_process Reaction cluster_reagents Reagents cluster_product Product 2,3-Dichloropyrazine 2,3-Dichloropyrazine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,3-Dichloropyrazine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound Ammonia (aq. or anhyd.) Ammonia (aq. or anhyd.) Ammonia (aq. or anhyd.)->Nucleophilic Aromatic Substitution Ethanol Ethanol Ethanol->Nucleophilic Aromatic Substitution

Established Synthetic Workflow

Novel Synthetic Route: Direct Chlorination of 2-Aminopyrazine

This proposed novel route offers a more direct approach, starting from the readily available 2-aminopyrazine. The synthesis involves the regioselective chlorination of the pyrazine ring at the 3-position using an electrophilic chlorinating agent. The amino group at the 2-position directs the incoming electrophile to the adjacent carbon.

Experimental Protocol

To a solution of 2-aminopyrazine in a suitable solvent such as acetonitrile, N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is then stirred for a period of 4 to 6 hours, with the progress monitored by TLC or GC. After the reaction is complete, the solvent is removed in vacuo. The crude residue is then purified by silica (B1680970) gel column chromatography to yield pure this compound.

G cluster_start Starting Material cluster_process Reaction cluster_reagents Reagents cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2-Aminopyrazine->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Electrophilic Aromatic Substitution Acetonitrile Acetonitrile Acetonitrile->Electrophilic Aromatic Substitution

Novel Synthetic Workflow

Logical Decision Pathway for Route Selection

The choice between the established and novel synthetic routes can be guided by several key project requirements. The following decision tree illustrates a logical approach to selecting the most appropriate pathway.

G start Project Goal cost Is cost the primary driver? start->cost scale Is large scale production required? cost->scale No established Use Established Route cost->established Yes (if 2,3-dichloropyrazine is cheaper) time Is rapid synthesis critical? scale->time No scale->established Yes (potentially more established for scale-up) time->established No novel Consider Novel Route time->novel Yes (shorter reaction time)

Decision Tree for Route Selection

References

Comparative analysis of the biological targets of 3-Chloro-2-pyrazinamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological targets of 3-Chloro-2-pyrazinamine derivatives, supported by experimental data.

Derivatives of this compound have emerged as a versatile scaffold in drug discovery, demonstrating efficacy against distinct and critical biological targets in different therapeutic areas. This guide provides a comparative analysis of two prominent classes of these derivatives: one targeting the mycobacterial enoyl-ACP reductase (InhA) for the treatment of tuberculosis, and another targeting Fibroblast Growth Factor Receptors (FGFRs) in cancer therapy. We will delve into their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

I. Antimycobacterial Activity: Targeting InhA

A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The primary molecular target for these compounds is proposed to be the enoyl-[acyl-carrier-protein] reductase, InhA.[1][3][4] InhA is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][5][6] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to bacterial cell death.[3][5]

Quantitative Data: Antimycobacterial Activity

The antimycobacterial efficacy of these derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of Mycobacterium tuberculosis. The MIC is the lowest concentration of a compound that prevents visible growth of the bacteria.

Compound IDSubstituent (R) on BenzylamineMIC (µM)[1]
4 3-CF₃42
8 4-CH₃6
9 4-NH₂28
12 4-CF₃15
Isoniazid (Standard)-3
Pyrazinamide (Standard)-≥ 6 µM

Lower MIC values indicate higher potency.

II. Anticancer Activity: Targeting FGFR

A distinct set of 3-amino-pyrazine-2-carboxamide derivatives has been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8] FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[9][10][11][12] Aberrant activation of FGFR signaling due to genetic alterations is a known driver in various cancers.[7][13] These pyrazine (B50134) derivatives act as pan-FGFR inhibitors, blocking the kinase activity and downstream signaling pathways, thereby inhibiting the growth of FGFR-dependent cancer cells.[7]

Quantitative Data: FGFR Inhibition and Antiproliferative Activity

The inhibitory activity of these compounds against FGFR kinases was determined by measuring their half-maximal inhibitory concentration (IC50). Their anticancer effect was assessed through antiproliferative assays against cancer cell lines with FGFR alterations.

Table 2: In vitro FGFR Kinase Inhibitory Activity

Compound IDFGFR1 IC₅₀ (nM)[7]FGFR2 IC₅₀ (nM)[7]FGFR3 IC₅₀ (nM)[7]FGFR4 IC₅₀ (nM)[7]
18g >1000380>1000>1000
18i 200150250300

Lower IC50 values indicate higher potency.

Table 3: Antiproliferative Activity against FGFR-Altered Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationCompound 18i IC₅₀ (µM)[7]
NCI-H520Lung CancerFGFR1 amplification26.69
SNU-16Gastric CancerFGFR2 amplification1.88
KMS-11Multiple MyelomaFGFR3 translocation3.02
SW-780Bladder CancerFGFR3 mutation2.34

Lower IC50 values indicate greater antiproliferative effect.

III. Experimental Protocols

A. Antimycobacterial Activity Assessment (MIC Determination)

The minimum inhibitory concentration (MIC) of the 3-benzylaminopyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv was determined using a microplate dilution method.

  • Preparation of Compounds: The test compounds were dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Assay Setup: The compounds were serially diluted in 96-well microplates containing the culture medium. A standardized inoculum of the mycobacteria was added to each well.

  • Incubation: The plates were incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible growth of the bacteria was observed.

B. FGFR Kinase Inhibition Assay

The in vitro inhibitory activity of the pyrazine derivatives against FGFR kinases was evaluated using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a similar fluorescence-based method.[14]

  • Reagents: The assay typically includes the recombinant FGFR kinase domain, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Assay Principle: The assay measures the binding of the tracer to the kinase, which results in a high Förster resonance energy transfer (FRET) signal. Test compounds compete with the tracer for binding to the ATP-binding site of the kinase.

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • A mixture of the FGFR kinase and the antibody is then added.

    • The fluorescent tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Data Analysis: The FRET signal is measured using a plate reader. The signal decreases as the test compound displaces the tracer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

C. Cell Proliferation Assay (MTT Assay)

The antiproliferative effect of the FGFR inhibitors on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells with known FGFR alterations were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.

IV. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the biological pathways targeted by the this compound derivatives and a general workflow for their evaluation.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (C16-C18) FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Ketoacyl_ACP β-Ketoacyl-ACP FAS_II->Ketoacyl_ACP Condensation Meromycolic_Acid Meromycolic Acid Precursors FAS_II->Meromycolic_Acid InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP trans-2-Enoyl-ACP InhA->Enoyl_ACP Catalyzes Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction Hydroxyacyl_ACP->Enoyl_ACP Dehydration Enoyl_ACP->Acyl_ACP Reduction Mycolic_Acids Mycolic Acids Meromycolic_Acid->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor This compound Derivative Inhibitor->InhA Inhibits

Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound derivatives on InhA.

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Cell_Responses Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT->Cell_Responses PLCg->Cell_Responses

Caption: Simplified FGFR signaling pathway and its inhibition by this compound derivatives.

Experimental_Workflow Start Synthesis of This compound Derivatives Target_Identification Hypothesized Biological Target (e.g., InhA or FGFR) Start->Target_Identification Biochemical_Assay In vitro Biochemical Assay (Enzyme/Kinase Inhibition) Target_Identification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Antimicrobial MIC or Antiproliferative IC50) Target_Identification->Cell_Based_Assay Data_Analysis Data Analysis (IC50/MIC Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methods for the characterization and quantification of 3-Chloro-2-pyrazinamine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—supported by experimental data from related compounds to provide a framework for method validation and selection.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. The following tables summarize the expected performance of HPLC, GC-MS, and UV-Visible Spectrophotometry for the analysis of this compound, based on validated methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.[1][2][3]

Table 1: Performance Characteristics of a Validated RP-HPLC Method for a Chloro-aromatic Compound

ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
SpecificityStability-indicating through forced degradation studies
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it an excellent choice for identifying and quantifying impurities in this compound.[4][5]

Table 2: Performance Characteristics of a Validated GC-MS Method for a Chlorinated Amine

ParameterTypical Performance
Linearity (R²)> 0.995
Accuracy (% Recovery)90.0 - 110.0%
Precision (% RSD)< 10.0%
Limit of Detection (LOD)0.01 - 0.05 mg/g
Limit of Quantification (LOQ)0.03 - 0.15 mg/g
SpecificityHigh, based on mass spectral data
UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a chromophore. Pyrazinamide, a related compound, exhibits a maximum absorbance at 268 nm, suggesting that UV-Vis spectrophotometry can be a viable method for the routine analysis of this compound in bulk form or simple formulations.[6]

Table 3: Performance Characteristics of a Validated UV-Visible Spectrophotometric Method for Pyrazinamide

ParameterTypical Performance
Linearity (R²)> 0.998
Accuracy (% Recovery)99.4 - 103.0%[6]
Precision (% RSD)< 2.0%[6]
Limit of Detection (LOD)0.0157 - 0.0222 µg/mL[6]
Limit of Quantification (LOQ)0.0415 - 0.0546 µg/mL[6]
SpecificityProne to interference from other UV-absorbing compounds

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound and the analysis of its impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (expected to be around 270 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Derivatization may be necessary to improve the volatility of the analyte.

UV-Visible Spectrophotometry

A straightforward method for the quantification of this compound in a pure sample or a simple matrix.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200-400 nm.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Measure the absorbance of each standard and the sample solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Visualizations

The following diagrams illustrate the typical workflows for analytical method validation and the decision-making process for selecting an appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 Forced Degradation (for stability-indicating) V6->V7 D1 Prepare Validation Protocol & Report V7->D1 D2 Implement for Routine Analysis D1->D2

Caption: General workflow for the validation of an analytical method.

Method_Selection_Pathway cluster_0 Analytical Need cluster_1 Method Selection cluster_2 Outcome Start Start: Characterization of This compound Need Purpose of Analysis? Start->Need HPLC HPLC (Quantification, Impurity Profiling, Stability Studies) Need->HPLC Quantification/ Impurity Profiling GCMS GC-MS (Volatile Impurity Identification & Quantification) Need->GCMS Volatile Impurities UVVIS UV-Vis (Rapid Quantification of Pure Substance) Need->UVVIS Simple Quantification Validation Method Validation (as per ICH guidelines) HPLC->Validation Documentation Standard Operating Procedure (SOP) HPLC->Documentation GCMS->Validation GCMS->Documentation UVVIS->Validation UVVIS->Documentation

Caption: Decision pathway for selecting an analytical method.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-2-pyrazinamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-2-pyrazinamine, ensuring compliance and safety in your laboratory.

Key Physical and Chemical Properties

A thorough understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound and related compounds.

PropertyValueSource
This compound
Molecular FormulaC₄H₄ClN₃Ambeed
Molecular Weight129.55 g/mol Ambeed
Related Compound: Chloropyrazine
Molecular FormulaC₄H₃ClN₂PubChem[1]
Molecular Weight114.53 g/mol PubChem[1]
XLogP3 (LogP)0.7PubChem[1]
Related Compound: 3-Chloropyrazine-2-carboxamide
Molecular FormulaC₅H₄ClN₃OPubChem[2]
Molecular Weight157.56 g/mol PubChem[2]
Related Compound: 3-CHLORO-PYRAZINE-2-CARBALDEHYDE
Boiling Point214℃ChemicalBook[3]
Density1.432 g/cm³ChemicalBook[3]
Flash Point83℃ChemicalBook[3]
Melting Point63 - 67 °CBouling Chemical Co., Limited[4]

Disposal Workflow

The proper disposal of this compound, a halogenated organic compound, follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key decision points and steps in the disposal process.

Figure 1. Disposal Workflow for this compound start Start: Unused or Waste This compound assess_contamination Assess for Contamination (e.g., with other chemicals) start->assess_contamination is_pure Is it pure or in a known solvent mixture? assess_contamination->is_pure segregate Segregate as Halogenated Organic Waste is_pure->segregate Yes unknown_mixture Treat as Unknown Hazardous Waste is_pure->unknown_mixture No package Package in a designated, properly labeled, sealed container segregate->package store Store in a designated Satellite Accumulation Area package->store dispose Arrange for disposal by a licensed hazardous waste contractor store->dispose end End: Compliant Disposal dispose->end unknown_mixture->package

Caption: Disposal workflow for this compound.

Experimental Protocol for Laboratory-Scale Waste Management

While the final disposal of this compound should be conducted by a licensed hazardous waste management company, the following protocol outlines the essential steps for its safe handling and preparation for disposal within a laboratory setting. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5][6]

Objective: To safely collect, label, and store waste this compound for subsequent disposal by a certified hazardous waste contractor.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

Procedure:

  • Segregation:

    • Identify a dedicated waste container for "Halogenated Organic Waste."[5] Never mix halogenated with non-halogenated waste, as this can complicate and increase the cost of disposal.[6]

    • Do not mix this waste with other categories such as acids, bases, or oxidizers.[5]

  • Container Preparation and Labeling:

    • Ensure the waste container is clean, in good condition, and made of a compatible material.

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture with their approximate concentrations.

  • Waste Transfer:

    • Perform all waste transfers within a certified chemical fume hood.

    • Carefully transfer the waste this compound into the designated container. If it is a solid, use a dedicated spatula. If it is in solution, pour carefully to avoid splashing.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Container Sealing and Storage:

    • Securely close the container lid.

    • Wipe the exterior of the container to remove any external contamination.

    • Store the container in a designated and properly labeled satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Arranging for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Ultimate Disposal Method:

The primary and most environmentally sound method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[5][7] This process is conducted in specialized hazardous waste incinerators that operate at temperatures high enough to ensure the complete destruction of the organic molecule and have systems in place to scrub acidic gases, such as hydrogen chloride, that are formed during combustion. For wastes containing over 1% of halogenated organic substances, incineration temperatures of at least 1100 °C are required.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-pyrazinamine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-pyrazinamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。